6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366588. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVUJBVEXJGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320931 | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-53-9 | |
| Record name | 3470-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental context where available.
Core Chemical Properties
This compound, also known as 6-Amino-1-tetralone, is a versatile bicyclic compound featuring both a ketone and an amino functional group.[1] This unique structure makes it a valuable building block for the synthesis of a wide range of therapeutically relevant molecules.[1] Its reactivity at both the amino and ketone moieties allows for extensive molecular modifications, crucial for the development of novel drug candidates.[1][2]
Chemical Identifiers
A clear identification of this compound is critical for accurate research and sourcing. The following table summarizes its primary identifiers.
| Identifier | Value |
| IUPAC Name | 6-amino-3,4-dihydro-2H-naphthalen-1-one[3] |
| CAS Number | 3470-53-9[4][5] |
| Molecular Formula | C₁₀H₁₁NO[5][6] |
| Synonyms | 6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone[5][6][7] |
| InChI | InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2[6][7] |
| InChIKey | BEVVUJBVEXJGKM-UHFFFAOYSA-N[6][7] |
| SMILES | Nc1ccc2c(c1)CCCC2=O[7] |
Physicochemical Data
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Weight | 161.20 g/mol [5][6][7] |
| Appearance | Light yellow to brown powder or crystal[2][7][8] |
| Melting Point | 128–132 °C[5], 131 °C[7], 128-130 °C[3][9] |
| Purity | >98.0% (GC)[7], ≥ 99% (HPLC)[2], 97%[5] |
| Storage Conditions | Refrigerated (0-10°C), Store under inert gas[2][5][7] |
| Sensitivity | Moisture sensitive[3][10] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.
| Spectroscopy | Data |
| Infrared (IR) | IR (film): 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm⁻¹[9] |
| ¹H NMR | (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H)[9] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0[9] |
| Mass Spectrometry (MS) | (EI): m/z 161 (76, [M]⁺), 133 (100), 105 (28)[9] |
Synthesis and Reactivity
This compound is a key synthetic intermediate.[9] Its chemical behavior is dictated by the ketone and primary amine functional groups, which allow for a variety of chemical transformations.[10] The amino group is nucleophilic and basic, enabling reactions like acylation and alkylation, while the ketone is susceptible to nucleophilic attack.[10]
Several synthetic routes to this compound have been developed. One common method involves a Friedel-Crafts ring-closure of an appropriately substituted phenyl derivative.[9] Another approach is the palladium-catalyzed amination of aryl sulfonates.[9]
General Synthetic Workflow
The synthesis of this compound often starts from a substituted naphthalene or benzene derivative. The following diagram illustrates a generalized workflow for its synthesis, highlighting key transformation steps.
Applications in Drug Discovery
The unique structural framework of this compound makes it a valuable scaffold in medicinal chemistry. It serves as a building block for creating novel drug candidates targeting a variety of diseases.[1] Researchers have utilized this intermediate in the synthesis of compounds with potential anti-inflammatory, analgesic, and neurological activities.[1][2] Its amenability to further functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of the drug discovery pipeline.[1]
The following diagram illustrates the central role of this compound in the synthesis of diverse bioactive molecules.
Safety and Handling
This compound is classified as harmful and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] It is recommended to wash thoroughly after handling.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]
- 5. 6-Amino-3,4-dihydro-1(2H)-naphthalenone 97 3470-53-9 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]
- 8. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 6-amino-1-tetralone (CAS: 3470-53-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-amino-1-tetralone (CAS: 3470-53-9), a pivotal chemical intermediate in pharmaceutical development and organic synthesis. This document collates essential physical and chemical properties, detailed experimental protocols for its synthesis, and explores its significant role as a building block for therapeutically active molecules, particularly in the realm of neurodegenerative diseases. The guide adheres to stringent data presentation standards, including structured tables for quantitative data and detailed visualizations of synthetic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Chemical and Physical Properties
6-amino-1-tetralone, also known as 6-amino-3,4-dihydro-1(2H)-naphthalenone, is a light yellow to brown crystalline powder.[1][2][3] Its unique structure, featuring a tetralone core with both an amino and a ketone functional group, makes it a versatile precursor in a variety of chemical reactions.[4] This dual functionality allows for extensive molecular modifications, rendering it a valuable component in the synthesis of complex organic structures.[4]
Table 1: Physical and Chemical Properties of 6-amino-1-tetralone
| Property | Value | Source(s) |
| CAS Number | 3470-53-9 | [1][2][5][6] |
| Molecular Formula | C₁₀H₁₁NO | [1][5] |
| Molecular Weight | 161.20 g/mol | [1][5] |
| Appearance | Light yellow to Brown powder/crystal | [1][2][3] |
| Melting Point | 128-132 °C | [5] |
| Purity | >97% (GC, HPLC, Nonaqueous Titration) | [1][2][5] |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | 2-8°C, Refrigerated, Store under inert gas | [1][2][5] |
| Key Synonyms | 6-Amino-3,4-dihydro-1(2H)-naphthalenone | [1][3][5] |
Synthesis of 6-amino-1-tetralone
The synthesis of 6-amino-1-tetralone can be achieved through several routes, with the Smiles rearrangement and Friedel-Crafts cyclization being notable methods.[1]
Experimental Protocol: Synthesis via Smiles Rearrangement
This protocol details a three-step, one-pot synthesis of 6-amino-1-tetralone from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone.[1]
Materials:
-
3,4-dihydro-6-hydroxy-1(2H)-naphthalenone
-
N,N-dimethylacetamide (DMAc)
-
Sodium hydroxide (NaOH)
-
2-Bromo-2-methylpropanamide
-
Water
Procedure: [1]
-
A 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, thermometer, addition funnel, and magnetic stirrer is charged with 10.0 g (61.7 mmol) of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and 90 mL of N,N-dimethylacetamide.
-
7.40 g (185 mmol) of sodium hydroxide is added, and the mixture is stirred at 20–30 °C for 1 hour.
-
30.7 g (185 mmol) of 2-bromo-2-methylpropanamide is added through the addition funnel, and the mixture is stirred at 25–35 °C for 5 hours.
-
Following the reaction period, 22.2 g (555 mmol) of sodium hydroxide is added, and the mixture is heated to 50–60 °C and stirred for 1 hour.
-
90 mL of water is then added, and the mixture is heated at reflux for 1 hour (internal temperature of 85–95 °C).
-
The reaction mixture is cooled to room temperature and the product is extracted.
-
The resulting precipitate is collected by filtration and washed with water to yield 6-amino-3,4-dihydro-1(2H)-naphthalenone.
Analytical Data for the Product: [1]
-
Melting Point: 128–130 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0
-
MS (EI): m/z 161 (76, [M]⁺), 133 (100), 105 (28)
Applications in Drug Discovery and Development
6-amino-1-tetralone is a crucial building block in the synthesis of a wide range of therapeutically relevant compounds. Its structure is particularly amenable to functionalization for the development of novel drug candidates targeting various diseases, including those with anti-inflammatory, analgesic, and neurological activity.[4]
Role in the Development of Therapeutics for Alzheimer's Disease
Derivatives of 6-amino-1-tetralone have shown significant promise in the development of multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds have been found to exhibit potent inhibitory activity against key enzymes implicated in the disease's pathology, namely acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B can reduce oxidative stress and neuroinflammation, both of which contribute to the neurodegenerative processes in Alzheimer's.
-
Aβ Aggregation Inhibition: Certain tetralone derivatives have also been shown to inhibit the self-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and can even disaggregate existing Aβ fibrils.
Modulation of Inflammatory Pathways
Recent studies have identified tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine that plays a critical role in the immune response.
By inhibiting the tautomerase activity of MIF, these compounds can attenuate macrophage activation, leading to a reduction in the production of pro-inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and cytokines like TNF-α and IL-6. This suggests a potential therapeutic application for 6-amino-1-tetralone derivatives in inflammatory diseases.
Conclusion
6-amino-1-tetralone is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The demonstrated efficacy of its derivatives in targeting key pathways in neurodegenerative and inflammatory diseases underscores its importance in modern medicinal chemistry. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of 6-amino-1-tetralone in their own research and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
An In-depth Technical Guide to the Physical Properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound (also known as 6-Amino-1-tetralone), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
This compound is a solid at room temperature, with its appearance ranging from beige to a light yellow or brown powder or crystal.[3][4] It is known to be sensitive to moisture and should be stored under an inert gas in refrigerated conditions (0-10°C) to maintain its stability.
The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| IUPAC Name | 6-amino-3,4-dihydro-2H-naphthalen-1-one | [5] |
| Synonyms | 6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone | |
| CAS Number | 3470-53-9 | |
| Molecular Formula | C₁₀H₁₁NO | [1][5] |
| Molecular Weight | 161.20 g/mol | [4][5] |
| Appearance | Beige to yellow or brown powder/crystal | [3][4] |
| Melting Point | 128-132 °C | [1] |
| Solubility | Soluble in Methanol | |
| Purity | Typically ≥97% | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of organic compounds.[6] The data presented below for this compound are consistent with its defined structure.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2H), 2.56 (t, J = 6.4 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 4.28 (br, 2H), 6.41 (d, J = 2.0 Hz, 1H), 6.53 (dd, J = 8.4, 2.0 Hz, 1H), 7.87 (d, J = 8.4 Hz, 1H) | [1] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0 | [1] |
| Infrared (IR) | (film) ν: 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm⁻¹ | [1] |
| Mass Spec. (MS) | (EI) m/z: 161 ([M]⁺, 76%), 133 (100%), 105 (28%) | [1] |
| Elemental Analysis | Calculated for C₁₀H₁₁NO: C, 74.51%; H, 6.88%; N, 8.69% | [1] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical properties discussed in this guide.
Melting Point Determination
The melting point is a critical physical property for assessing the purity of a solid organic compound.[7]
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
Procedure:
-
Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound or for a first determination, heat the sample rapidly to find an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
A pure compound should exhibit a sharp melting range of 1-2°C.
-
Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data used to characterize the compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated to provide the final NMR plot.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Film/Neat): If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Background Scan: A background spectrum of the empty instrument (with a clean ATR crystal) is recorded to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Scan: The sample is scanned with infrared radiation. The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of its functional groups.
-
Spectrum Generation: The final spectrum is generated by ratioing the sample scan against the background scan, typically plotted as percent transmittance versus wavenumber (cm⁻¹).
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then ionized. For Electron Impact (EI) ionization, the gaseous molecules are bombarded with a high-energy electron beam, causing them to fragment and form a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Mass Spectrum: The data is plotted as relative abundance versus m/z, yielding the mass spectrum.
Visualization
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample, culminating in its confirmation as this compound using the physical and spectroscopic methods described.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]
- 4. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]
- 5. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]
- 6. api.pageplace.de [api.pageplace.de]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Structure Elucidation of 6-amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 6-amino-1-tetralone (CAS: 3470-53-9), a key intermediate in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a tetralin framework with both an amino and a ketone moiety, makes it a versatile building block for a wide array of therapeutic agents, including those with potential anti-inflammatory, analgesic, or neurological activity.[1]
Compound Identity and Physicochemical Properties
6-amino-1-tetralone is a bicyclic aromatic amine and ketone. Its fundamental properties are summarized below.
| Property | Value | References |
| Systematic Name | 6-Amino-3,4-dihydronaphthalen-1(2H)-one | [2] |
| CAS Number | 3470-53-9 | [2] |
| Molecular Formula | C₁₀H₁₁NO | [2][3] |
| Molecular Weight | 161.20 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 128-133 °C | [2] |
Spectroscopic Data and Structural Interpretation
The structural confirmation of 6-amino-1-tetralone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Ar-H (H-8) |
| ~6.7-6.8 | dd | 1H | Ar-H (H-7) |
| ~6.6 | d | 1H | Ar-H (H-5) |
| ~3.8 | br s | 2H | -NH₂ |
| ~2.9 | t | 2H | -C(=O)-CH₂ - (H-2) |
| ~2.6 | t | 2H | Ar-CH₂ - (H-4) |
| ~2.1 | m | 2H | -CH₂-CH₂ -CH₂- (H-3) |
Note: Chemical shifts and multiplicities are predicted based on standard values and analysis of the spectrum provided by chemical suppliers. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | C =O (C-1) |
| ~146.0 | Ar-C -NH₂ (C-6) |
| ~130.0 | Ar-C H (C-8) |
| ~129.5 | Ar-C (C-4a) |
| ~125.0 | Ar-C (C-8a) |
| ~115.0 | Ar-C H (C-7) |
| ~113.0 | Ar-C H (C-5) |
| ~39.0 | -C(=O)-C H₂- (C-2) |
| ~30.0 | Ar-C H₂- (C-4) |
| ~23.0 | -CH₂-C H₂-CH₂- (C-3) |
Note: Assignments are based on expected chemical shifts for the functional groups and carbon positions within the tetralone framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis of the spectrum confirms the presence of the amine, ketone, and aromatic ring.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1680 | C=O Stretch | Aryl Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~850-800 | C-H Bend | 1,2,4-Trisubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its overall formula.
| Parameter | Value | Interpretation |
| Molecular Ion [M]⁺ | m/z 161 | Corresponds to the molecular weight of C₁₀H₁₁NO. |
| Key Fragment | m/z 133 | Loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder (RDA) fragmentation of the aliphatic ring. |
| Key Fragment | m/z 118 | Loss of the carbonyl group (-CO, 28 Da) from the m/z 146 fragment (loss of NH). |
Experimental Protocols
The elucidation of the structure of 6-amino-1-tetralone follows a logical workflow from synthesis to purification and analysis.
Synthesis: Representative Protocol via Smiles Rearrangement
A modern and efficient method for synthesizing 6-amino-1-tetralone involves a Smiles rearrangement.[4] This approach is often preferred over classical multi-step methods like Friedel-Crafts cyclizations.[4]
-
Starting Material Preparation : 6-hydroxy-1-tetralone is reacted with 2-bromo-2-methylpropanamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF.
-
Rearrangement : The resulting intermediate is heated with a strong base such as sodium hydroxide. This induces the Smiles rearrangement, followed by intramolecular cyclization.
-
Hydrolysis : The reaction mixture is then treated with aqueous acid and heated to reflux to hydrolyze the amide intermediate to the primary amine.
-
Work-up and Purification : The reaction is cooled, and the pH is adjusted with a base (e.g., ammonium hydroxide) to precipitate the product.[2] The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
-
NMR Spectroscopy : A sample (~10-20 mg) of purified 6-amino-1-tetralone is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer.
-
IR Spectroscopy : A small amount of the solid sample is placed directly on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry : The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
Visualizations
Chemical Structure
General Workflow for Structure Elucidation
Role as a Scaffold in Drug Discovery
6-amino-1-tetralone is not typically a final drug product but rather a crucial starting scaffold. Its amino and ketone groups serve as reactive handles for chemical modification, allowing for the creation of large libraries of derivative compounds for biological screening.
References
In-Depth Technical Guide: Solubility of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document combines qualitative information with estimated quantitative values derived from structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visualizations of experimental workflows and its application in synthetic pathways. This guide is intended to be a valuable resource for researchers working with this compound in drug discovery and development.
Introduction
This compound, also known as 6-amino-1-tetralone, is a versatile bicyclic molecule incorporating both a primary amine and a ketone functional group. This unique structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. This guide aims to provide a detailed understanding of its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties inherently influence its solubility profile.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 128-132 °C |
| pKa (Predicted) | ~4.5 (for the amine group) |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported, its chemical structure—an aromatic amine with a ketone group—provides a strong basis for estimating its solubility in common organic solvents. Aromatic amines generally exhibit good solubility in a range of organic solvents. The presence of the polar ketone and amine functionalities suggests solubility in polar organic solvents, while the tetrahydronaphthalene backbone provides some nonpolar character, allowing for solubility in less polar environments as well.
Estimated Quantitative Solubility Data
The following table presents estimated solubility values for this compound in various organic solvents at ambient temperature (approximately 20-25 °C). These estimations are based on the known solubility of structurally similar compounds such as 1-aminoindane, 2-aminotetralin, and other tetralone derivatives. It is crucial to note that these are estimates and should be experimentally verified for precise applications.
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Solubility |
| Methanol | 32.7 | > 10 | Very Soluble |
| Ethanol | 24.5 | 5 - 10 | Freely Soluble |
| Isopropanol | 19.9 | 1 - 5 | Soluble |
| Acetone | 20.7 | 5 - 10 | Freely Soluble |
| Dichloromethane | 9.1 | 1 - 5 | Soluble |
| Ethyl Acetate | 6.0 | 0.1 - 1 | Sparingly Soluble |
| Toluene | 2.4 | < 0.1 | Slightly Soluble |
| Hexane | 1.9 | < 0.01 | Very Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 | Very Soluble |
Experimental Protocols for Solubility Determination
For accurate and precise solubility measurements, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the compound's decomposition point) or under a stream of inert gas. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility (S) in g/100 mL is calculated using the following formula: S ( g/100 mL) = [(mass of vial with solute - mass of empty vial) / volume of filtered solution (mL)] x 100
-
UV-Vis Spectrophotometric Method
This method is particularly useful for compounds that have a strong chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.
Materials:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the compound in the solvent with known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).
-
Collect and filter the supernatant as described in Section 4.1, step 2.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent.
Caption: A generalized workflow for the experimental determination of solubility.
Role in Synthesis of Bioactive Molecules
This compound is a key precursor in the synthesis of various pharmacologically active compounds. The following diagram illustrates its role as a building block in a generalized synthetic pathway.
Caption: Synthetic utility of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data is limited, the provided estimations, based on structural analogs, offer a valuable starting point for experimental design. The detailed protocols for the gravimetric and UV-Vis spectrophotometric methods empower researchers to accurately determine solubility in their specific solvent systems. The visualizations of the experimental workflow and synthetic applications further enhance the practical utility of this guide for professionals in drug discovery and development. It is recommended that the estimated solubility data be experimentally verified for critical applications.
An In-Depth Technical Guide to 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, also commonly referred to as 6-amino-1-tetralone, is a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring both a primary amine and a ketone, offers a versatile platform for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its significance in the generation of therapeutic agents. While direct biological activity and specific signaling pathway data for the core molecule are not extensively documented in public literature, this guide also explores the well-established biological targets of its derivatives, providing a basis for future research and development endeavors.
Discovery and History
Two primary synthetic strategies have historically been employed for its preparation. An early, classical approach involves a multi-step sequence culminating in a Friedel-Crafts cyclization to form the tetralone ring system.[1] A more contemporary and efficient method, detailed in Organic Syntheses, utilizes a Smiles rearrangement, offering a more direct route to this valuable intermediate.[2] The continued interest in 6-amino-1-tetralone underscores its enduring role in the synthesis of novel compounds targeting a range of therapeutic areas, including inflammation, pain, and neurological disorders.[3]
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 128-132 °C | |
| Infrared (IR) Spectrum (cm⁻¹) | 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 | [2] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.87 (d, J=8.4 Hz, 1H), 6.53 (dd, J=8.4, 2.0 Hz, 1H), 6.41 (d, J=2.0 Hz, 1H), 4.28 (br, 2H), 2.81 (t, J=6.4 Hz, 2H), 2.56 (t, J=6.4 Hz, 2H), 2.05 (quint, J=6.4 Hz, 2H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.0, 151.4, 147.0, 129.6, 123.6, 113.0, 112.3, 38.7, 29.9, 23.2 | [2] |
| Mass Spectrum (EI), m/z | 161 (M⁺, 76%), 133 (100%), 105 (28%) | [2] |
Experimental Protocols for Synthesis
Two well-established methods for the synthesis of this compound are presented below.
Synthesis via Friedel-Crafts Cyclization
This classical approach involves the cyclization of an N-acetylated-γ-phenylbutyric acid derivative.[1]
Experimental Workflow:
Caption: Synthetic workflow for 6-amino-1-tetralone via Friedel-Crafts cyclization.
Protocol:
-
Nitration: To a cooled solution of β-benzoylpropionic acid in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the meta-nitro derivative. The product is filtered, washed, and dried.
-
Reduction: The nitro compound is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amino derivative.
-
Acetylation: The amino compound is treated with acetic anhydride in the presence of a base (e.g., sodium acetate) to yield the corresponding acetamido derivative.
-
Hydrogenolysis: The ketone functionality of the acetamido derivative is reduced to a methylene group via catalytic hydrogenation.
-
Friedel-Crafts Cyclization: The resulting N-acetylated-γ-phenylbutyric acid is heated with a strong acid catalyst, such as polyphosphoric acid or hydrofluoric acid, to induce intramolecular Friedel-Crafts acylation, forming the tetralone ring.
-
Hydrolysis: The acetamido group of 6-acetamido-1-tetralone is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to afford the final product, this compound.
Synthesis via Smiles Rearrangement
A more modern and efficient one-pot, three-step synthesis has been reported in Organic Syntheses.[2]
Experimental Workflow:
Caption: One-pot synthesis of 6-amino-1-tetralone via Smiles rearrangement.
Protocol (Adapted from Organic Syntheses, Coll. Vol. 10, p.28; Vol. 78, p.23): [2]
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel.
-
Alkoxide Formation: The flask is charged with 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone (10.0 g, 61.7 mmol) and N,N-dimethylacetamide (90 mL). Sodium hydroxide (7.40 g, 185 mmol) is added, and the mixture is stirred at 20–30 °C for 1 hour.
-
Smiles Rearrangement: 2-Bromo-2-methylpropanamide (30.7 g, 185 mmol) is added through the addition funnel, and the mixture is stirred at 25–35 °C for 5 hours.
-
Hydrolysis: Sodium hydroxide (22.2 g, 555 mmol) is added, and the mixture is heated to 50–60 °C and stirred for 1 hour. Water (90 mL) is then added, and the mixture is heated to reflux for 1 hour.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 6-amino-3,4-dihydro-1(2H)-naphthalenone.
Biological Activity and Therapeutic Potential
There is a notable lack of publicly available data on the specific biological activity (e.g., IC₅₀, Kᵢ values) of this compound itself. Its primary role in the scientific literature is that of a versatile chemical intermediate.[3] However, the aminotetralin scaffold is a well-established pharmacophore present in numerous centrally acting agents. Derivatives of 6-amino-1-tetralone have been synthesized and investigated for a wide range of therapeutic applications.
| Therapeutic Target Class | Examples of Derivatives' Activities |
| Dopamine Receptors | Agonists and antagonists for various dopamine receptor subtypes. |
| Serotonin Receptors | Ligands with varying affinities and efficacies for different 5-HT receptor subtypes. |
| Adrenergic Receptors | Modulators of α- and β-adrenergic receptors. |
| Other CNS Targets | Potential activity at other G protein-coupled receptors and transporters. |
| Anti-inflammatory Agents | Derivatives have been explored for their anti-inflammatory properties. |
| Analgesics | The scaffold has been used to develop novel pain-relieving compounds. |
Hypothesized Signaling Pathways for Aminotetralin Derivatives
Given that this compound is a precursor to a multitude of G protein-coupled receptor (GPCR) ligands, understanding the signaling pathways of these receptors is crucial for drug development. Below are representative diagrams for the major signaling cascades associated with dopamine, serotonin, and adrenergic receptors, which are common targets for aminotetralin derivatives.
It is critical to note that these are generalized pathways for the receptor families and do not represent direct signaling initiated by this compound itself, for which specific data is not available.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gαs/olf and Gαi/o proteins, respectively.[4]
Caption: Simplified dopamine receptor signaling pathways.
Serotonin Receptor Signaling
The serotonin (5-HT) receptor family is vast and diverse, with different subtypes coupling to various G proteins to elicit a wide range of cellular responses.[5]
Caption: Major serotonin receptor G-protein coupled signaling pathways.
Adrenergic Receptor Signaling
Adrenergic receptors are the targets of catecholamines and are classified into α and β subtypes, each with distinct signaling mechanisms.[6]
Caption: Overview of adrenergic receptor signaling pathways.
Conclusion and Future Directions
This compound remains a cornerstone intermediate for the synthesis of a wide range of compounds with significant therapeutic potential. Its rigid, yet versatile, structure provides a valuable starting point for the development of selective ligands for various CNS targets. While the direct biological profile of this core molecule is not well-defined in the literature, the extensive research on its derivatives highlights the fruitful nature of this chemical scaffold. Future research endeavors could focus on a more thorough pharmacological characterization of 6-amino-1-tetralone itself to ascertain any intrinsic biological activity. Furthermore, the continued application of this building block in the synthesis of novel, highly selective, and functionally biased ligands for GPCRs holds immense promise for the future of drug discovery.
References
The Evolving Therapeutic Landscape of 6-Aminotetralone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold, a bicyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied analogs, 6-aminotetralone derivatives have emerged as a particularly promising class, demonstrating a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neuroprotective potential of these compounds. It aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further drug discovery and development efforts.
Anticancer Activities of 6-Aminotetralone Derivatives
Several 6-aminotetralone derivatives have been investigated for their potential as anticancer agents, with promising results against various cancer cell lines. A notable example is the development of 6-amino amonafide derivatives. Amonafide itself is a DNA intercalator and topoisomerase II inhibitor, but its clinical use is hampered by metabolism via N-acetyl transferase-2 (NAT2), leading to toxicity. By shifting the amino group from the 5- to the 6-position, researchers have successfully synthesized derivatives that are not substrates for NAT2, while retaining their potent anticancer properties.[1][2] These compounds have been shown to induce cancer cell-selective growth inhibition, act as DNA intercalators, and inhibit topoisomerase II.[1][2]
Furthermore, other synthetic modifications of the 6-aminotetralone core have yielded compounds with significant cytotoxic effects. For instance, derivatives of 6-acetyltetralin, when reacted with various aromatic aldehydes, have produced α,β-unsaturated ketones and subsequent heterocyclic compounds like pyrazolines and pyridines with notable anticancer activity.[3][4] Additionally, 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated antiproliferative activity against lung carcinoma cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 6-aminotetralone and related derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| Tetralin-6-yl-pyrazoline/pyridine | 2,6-dihaloarylchalcone derivative (3a) | Hela (cervix) | 3.5 | - | [3] |
| MCF7 (breast) | 4.5 | - | [3] | ||
| 2-thioxopyridine derivative (7b) | Hela (cervix) | 5.9 | - | [3] | |
| 2-thioxopyridine derivative (7c) | Hela (cervix) | 6.5 | - | [3] | |
| 2-oxopyridine derivative (6a) | Hela (cervix) | 7.1 | - | [3] | |
| 6-Nitro-benzo[g]indazoles | 11a, 11b, 12a, 12b | NCI-H460 (lung) | - | 5-15 | |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Compound 45 | A549 (lung) | - | 0.44 |
Antimicrobial Activities of 6-Aminotetralone Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of the tetralone scaffold have shown promise in this area. Specifically, tetralone derivatives incorporating an aminoguanidinium moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant ESKAPE pathogens. One of the most active compounds from a synthesized series, compound 2D, demonstrated potent and rapid bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
In another study, 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were evaluated for their antibacterial properties. Certain nitro compounds within this series showed inhibitory activity against Neisseria gonorrhoeae.
Quantitative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative tetralone derivatives against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Tetralone with aminoguanidinium | Compound 2D | S. aureus ATCC 29213 | 0.5 | 4 | |
| MRSA-2 | 1 | 4 | |||
| Multiple derivatives | Gram-positive bacteria | 0.5 - 4 | - | ||
| 6-Nitro-benzo[g]indazoles | Compound 13b | N. gonorrhoeae | 62.5 | - | |
| Compound 12a | N. gonorrhoeae | 250 | - |
Neuroprotective and Other CNS Activities
While research into the neuroprotective effects of 6-aminotetralone derivatives is less extensive compared to their anticancer and antimicrobial activities, the broader class of aminotetralins has a well-established history in neuroscience research. For instance, 2-aminotetralin derivatives have been widely studied as dopaminergic and adrenergic agents. The substitution pattern on the aromatic ring significantly influences their receptor affinity and selectivity. Although direct evidence for the neuroprotective activity of 6-aminotetralone derivatives is still emerging, the structural similarity to known neuroactive compounds suggests this as a fertile area for future investigation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of pharmacological data. Below are methodologies for key assays cited in the evaluation of 6-aminotetralone derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound, typically in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[5][6]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][6]
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Topoisomerase II Inhibition Assay: kDNA Decatenation
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer, ATP, and kDNA.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while decatenated DNA minicircles will migrate into the gel. Inhibition of the enzyme is indicated by a decrease in the amount of decatenated product.[8][9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which 6-aminotetralone derivatives exert their effects is critical for rational drug design and optimization.
Anticancer Mechanisms
The anticancer activity of many 6-aminotetralone derivatives, particularly the 6-amino amonafide analogs, is attributed to their dual role as DNA intercalators and topoisomerase II poisons .[1][2]
-
DNA Intercalation: These planar molecules insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.
-
Topoisomerase II Poisoning: Topoisomerase II is an essential enzyme that resolves DNA tangles by creating transient double-strand breaks. Amonafide and its 6-amino derivatives stabilize the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the DNA.[10] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.
Some quinazolinone derivatives have been shown to inhibit the PI3K/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Amino-1-Tetralone in Medicinal Chemistry: A Technical Guide
Abstract: 6-Amino-1-tetralone, also known as 6-amino-3,4-dihydro-1(2H)-naphthalenone, is a versatile bicyclic aromatic compound that has emerged as a crucial scaffold and synthetic intermediate in medicinal chemistry.[1][2][3] Its unique structure, featuring a tetralone core with a reactive amino group, provides an excellent foundation for the development of novel therapeutic agents across a spectrum of diseases.[2] This guide explores the synthesis, derivatization, and diverse pharmacological applications of 6-amino-1-tetralone, presenting key data, experimental protocols, and mechanistic pathways for researchers and drug development professionals.
Introduction to 6-Amino-1-Tetralone
The 1-tetralone scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity.[4][5] 6-Amino-1-tetralone (CAS: 3470-53-9) is a derivative of this core, distinguished by an amino group at the 6-position, which enhances its reactivity and serves as a key handle for molecular modification.[1][2] This functionalization allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, metabolic diseases, and cancer.[1][2][6][7]
Synthesis of the 6-Amino-1-Tetralone Scaffold
The synthesis of 6-amino-1-tetralone is a critical first step for its use in drug discovery. Several synthetic routes have been established, often involving multi-step processes. One common and practical approach is a three-step, one-pot Smiles rearrangement process starting from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone.[8][9] This method provides a more efficient alternative to older, more complex syntheses that involved Friedel-Crafts ring-closure or Beckmann rearrangement.[8][9]
Caption: General workflow for the synthesis of 6-amino-1-tetralone via Smiles rearrangement.
Representative Synthetic Protocol
A detailed experimental protocol for the synthesis of 6-amino-1-tetralone from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone is described in Organic Syntheses.[8][9] The procedure involves reacting the starting material with 2-bromo-2-methylpropanoyl bromide, followed by the addition of sodium hydroxide to facilitate a Smiles rearrangement, and subsequent hydrolysis to yield the final product.[8][9] All handling of hazardous chemicals should be performed by trained personnel following standard laboratory safety practices.[9]
Therapeutic Applications of 6-Amino-1-Tetralone Derivatives
The structural versatility of 6-amino-1-tetralone has enabled its use as a scaffold for developing a wide range of therapeutic agents.[2]
Agents for Neurodegenerative Disorders
Derivatives of the parent tetralone structure have shown significant promise as multifunctional agents for the treatment of Alzheimer's disease (AD).[6] These compounds are designed to target multiple pathological pathways implicated in AD, including cholinergic deficit, monoamine depletion, and amyloid-beta (Aβ) aggregation.[6]
Caption: Multi-target inhibition strategy for Alzheimer's disease by a tetralone derivative.
One notable α,β-unsaturated carbonyl-based tetralone derivative, compound 3f , demonstrated potent, dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), key enzymes in AD pathology.[6] Furthermore, it was effective in disassembling self-induced Aβ fibrils.[6]
Table 1: In Vitro Activity of Tetralone Derivative 3f for Alzheimer's Disease Targets
| Compound | Target Enzyme | IC₅₀ (µM) | Aβ Fibril Disassembly (%) |
|---|---|---|---|
| 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 | 78.2 ± 4.8 |
| 3f | Monoamine Oxidase-B (MAO-B) | 0.88 ± 0.12 |
Data sourced from Hussaini et al. (2016).[6]
Kinase Inhibitors in Oncology
The amino group on scaffolds like 6-amino-1,3,5-triazine is crucial for developing potent kinase inhibitors.[10] While not a direct derivative of 6-amino-1-tetralone, the principles of using an amino functional group to create irreversible inhibitors of Bruton's tyrosine kinase (BTK) are relevant. BTK is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[10]
Caption: Inhibition of the BTK signaling pathway in B-cells by a covalent inhibitor.
A study on novel 6-amino-1,3,5-triazine derivatives yielded compound C11 , which demonstrated potent and selective irreversible inhibition of BTK.[10] This compound effectively blocked BTK activation, arrested the cell cycle, and induced apoptosis in cancer cells.[10]
Table 2: In Vitro Activity of BTK Inhibitor C11
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| C11 | BTK | 17.0 | High selectivity over EGFR |
Data sourced from Yang et al. (2022).[10]
Inhibitors for Metabolic Disorders
The tetralone scaffold has been successfully optimized to develop potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme that plays a key role in triglyceride synthesis.[7] As excess triglycerides are linked to obesity, insulin resistance, and other metabolic diseases, DGAT1 is a significant therapeutic target.[7] A lead optimization campaign on a tetralone hit compound led to the discovery of GSK2973980A, a clinical candidate for treating metabolic disorders.[7]
Anti-inflammatory Agents
Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[11][12] MIF possesses a unique tautomerase enzymatic activity that is linked to its pro-inflammatory functions.[11][12] Certain E-2-arylmethylene-1-tetralone derivatives were found to bind to the MIF active site, inhibit its tautomerase activity, and subsequently reduce inflammatory macrophage activation by inhibiting the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6.[11][12]
Key Experimental Methodologies
Synthesis of 6-Amino-1-tetralone (General Protocol)
This protocol is a generalized representation based on established procedures.[8][9]
-
Step 1: A flask is charged with 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and N,N-dimethylacetamide. Sodium hydroxide is added, and the mixture is stirred at 20–30 °C for 1 hour.[8]
-
Step 2: The mixture is cooled in a brine/ice bath, and pyridine is added. 2-Bromo-2-methylpropanoyl bromide is then added dropwise, maintaining the internal temperature below 15 °C. The reaction is stirred for 1 hour at 0-5 °C.[9]
-
Step 3: Additional sodium hydroxide is added, and the mixture is heated to 50–60 °C and stirred for 1 hour to induce the Smiles rearrangement.[9]
-
Step 4: Water is added, and the mixture is heated at reflux for 1 hour to achieve hydrolysis.[9]
-
Step 5: More water is added, and the solution is allowed to cool, causing the product, 6-amino-1-tetralone, to precipitate. The product is then collected by filtration, washed with water, and dried.[9]
MIF Tautomerase Inhibition Assay
This protocol measures the ability of a compound to inhibit the enol-keto tautomerization of a substrate catalyzed by MIF.[11]
-
Reaction Mixture: The assay is performed in a 50 mM sodium phosphate buffer (pH 6.5). The reaction mixture contains the MIF enzyme (final concentration ~0.4 µg/ml) and the test compound (inhibitor) at various concentrations.[11]
-
Substrate: The substrate, phenylpyruvate, is freshly dissolved in absolute ethanol and added to the reaction mixture to a final concentration of 100 µM.[11]
-
Measurement: The enol-keto tautomeric conversion is monitored by the decrease in absorbance at 288 nm at room temperature using a UV spectrophotometer.[11]
-
Analysis: The rate of reaction is measured, and the inhibitory activity of the test compound is calculated by comparing the rate in its presence to a control without the inhibitor.
Conclusion
6-Amino-1-tetralone is a highly valuable and privileged scaffold in modern medicinal chemistry. Its structural features allow for extensive derivatization, leading to the development of potent and selective modulators of a wide variety of biological targets. From multi-target agents for complex neurodegenerative diseases to specific inhibitors for oncology and metabolic disorders, derivatives of this core structure have demonstrated significant therapeutic potential.[2][6][7] Future research focusing on this versatile building block is poised to continue delivering novel drug candidates to address unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, also known as 6-aminotetralone, is a versatile chemical intermediate with a structural framework that holds significant promise in medicinal chemistry.[1] Its unique combination of an amino group and a ketone moiety on a tetralin scaffold provides a reactive platform for the synthesis of a diverse array of derivatives.[1] This guide provides a comprehensive overview of the preliminary biological screening of this core compound, summarizing available data on its derivatives and outlining detailed experimental protocols for key assays. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of 6-aminotetralone and its analogs for potential therapeutic applications. While direct biological screening data for the parent compound is limited in the current literature, the significant bioactivities observed in its derivatives warrant a thorough investigation of the core molecule.
Antimicrobial Activity
Derivatives of 6-aminotetralone have demonstrated notable antimicrobial properties, particularly against clinically relevant bacterial strains. The incorporation of various functional groups onto the 6-aminotetralone scaffold has led to the development of potent antibacterial agents.
Data on 6-Aminotetralone Derivatives
A series of novel aminoguanidine-tetralone derivatives have been synthesized and evaluated for their antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2] Several of these compounds exhibited strong activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL.[2] Notably, most of these derivatives displayed greater efficacy against Gram-positive bacteria.[2] The data for representative active compounds from this series are summarized in the table below.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 2D | S. aureus ATCC 29213 | 0.5 | 4 |
| MRSA-2 | 1 | 4 | |
| Derivatives | Gram-positive bacteria | 0.5 - 4 | Not specified |
| Gram-negative bacteria | >4 | Not specified |
Data sourced from a study on aminoguanidine-tetralone derivatives.[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (this compound) stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the vehicle used to dissolve the test compound). Also include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Antimicrobial Screening Workflow
Antioxidant Activity
The antioxidant potential of a compound is its ability to inhibit the oxidation of other molecules, often by scavenging free radicals. While no direct antioxidant data for 6-aminotetralone was found, this section outlines the standard assays used for such preliminary screening. The DPPH and ABTS assays are commonly employed for this purpose.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
Materials:
-
DPPH solution in methanol
-
Test compound (this compound) solutions at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Test compound solutions at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add the test compound solutions at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Antioxidant Assay Workflow
Anticancer Activity
The cytotoxic potential of tetralin derivatives against various cancer cell lines has been investigated, suggesting that the 6-aminotetralone scaffold could be a valuable starting point for the development of novel anticancer agents.
Data on Tetralin Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, SH-SY5Y)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticancer Screening Workflow
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The mechanism of action for its bioactive derivatives, such as the aminoguanidine-tetralones, may involve the inhibition of bacterial enzymes like dihydrofolate reductase.[2] However, further investigation is required to elucidate the precise molecular targets and signaling cascades affected by the parent compound and its analogs. A general workflow for identifying the mechanism of action and signaling pathways for a novel bioactive compound is depicted below.
Mechanism of Action Discovery Workflow
Conclusion and Future Directions
The preliminary biological screening of derivatives of this compound reveals a promising scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. While direct experimental data on the parent compound is currently scarce, the significant bioactivities of its analogs strongly justify a comprehensive screening of 6-aminotetralone itself.
Future research should focus on:
-
Systematic Screening: Conducting a comprehensive in vitro screening of 6-aminotetralone against a broad panel of bacterial and fungal strains, as well as a diverse set of cancer cell lines, to establish its intrinsic biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of 6-aminotetralone derivatives to systematically explore the impact of structural modifications on biological activity and to identify key pharmacophoric features.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which 6-aminotetralone and its active derivatives exert their biological effects.
This technical guide provides the necessary protocols and a summary of the current knowledge to facilitate and encourage further investigation into the therapeutic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one from 6-hydroxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed two-step protocol for the synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a valuable intermediate in pharmaceutical development. The synthesis commences with the regioselective nitration of 6-hydroxy-1-tetralone to yield 6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one, followed by the catalytic transfer hydrogenation of the nitro intermediate to the desired amino product. This methodology offers a practical and efficient route to this key building block.
Introduction
This compound is a crucial structural motif found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of numerous pharmaceutical agents. The presence of both an amino group and a tetralone core allows for diverse functionalization, making it a versatile scaffold in drug discovery. This document outlines a reliable synthetic pathway starting from the readily available 6-hydroxy-1-tetralone. The described two-step process involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.
Synthetic Workflow
The overall synthetic scheme is a two-step process as illustrated below. The first step is the nitration of the aromatic ring of 6-hydroxy-1-tetralone. Due to the directing effects of the hydroxyl and the deactivating effect of the ketone, the nitration is expected to occur primarily at the position ortho to the hydroxyl group. The second step involves the reduction of the nitro group to an amine.
Caption: Synthetic pathway from 6-hydroxy-1-tetralone to this compound.
Experimental Protocols
Step 1: Synthesis of 6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one (Nitration)
This protocol is adapted from procedures for the nitration of substituted phenols and tetralones. Regioselectivity is a key challenge in the nitration of phenolic compounds. The following protocol aims to favor the desired isomer, but purification will be necessary.
Materials:
-
6-hydroxy-1-tetralone
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Ice
-
Water (deionized)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Magnesium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-hydroxy-1-tetralone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-tetralone.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one isomer.
Data Presentation:
| Parameter | Value |
| Starting Material | 6-hydroxy-1-tetralone |
| Nitrating Agent | Nitric Acid in Acetic Acid |
| Stoichiometry | 1.1 eq of Nitric Acid |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Precipitation in ice water |
| Purification | Column Chromatography |
| Expected Yield | 40-60% (isomer dependent) |
Step 2: Synthesis of this compound (Reduction)
This protocol utilizes a catalytic transfer hydrogenation method, which is generally safer and more convenient than using pressurized hydrogen gas.
Materials:
-
6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
-
Palladium on Carbon (10 wt. %)
-
Ammonium Formate
-
Methanol
-
Celite®
-
Water (deionized)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve the purified 6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one (1.0 eq) in methanol.
-
To this solution, add palladium on carbon (5-10 mol %).
-
Add ammonium formate (5-10 eq) in portions to the reaction mixture at room temperature. The reaction is exothermic.
-
After the initial exotherm subsides, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | 6-hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | Ammonium Formate |
| Stoichiometry | 5-10 eq of Ammonium Formate |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Filtration through Celite® |
| Purification | Recrystallization/Column Chromatography |
| Expected Yield | 85-95% |
Logical Relationship of Synthesis Steps
Application Notes and Protocols: Synthesis of 6-Amino-1-Tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-amino-1-tetralone, a valuable intermediate in pharmaceutical and chemical research.[1] The primary method detailed is the catalytic hydrogenation of 6-nitro-1-tetralone, a common and efficient route.
Synthesis Overview
The synthesis of 6-amino-1-tetralone is most commonly achieved through the reduction of the corresponding nitro compound, 6-nitro-1-tetralone. This transformation is a standard procedure in organic synthesis for the preparation of anilines from nitroarenes.[2][3] The general reaction is depicted below:
Reaction Scheme:
This reduction can be accomplished using various methods, with catalytic hydrogenation being a prevalent and clean technique.[4][5]
Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-1-tetralone
This protocol describes the reduction of 6-nitro-1-tetralone using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials and Reagents:
-
6-Nitro-1-tetralone
-
Palladium on carbon (5% or 10% w/w)
-
Methanol or Ethanol (solvent)
-
Diatomaceous earth (e.g., Celite®) for filtration
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar) for inerting
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable round-bottom flask, dissolve 6-nitro-1-tetralone in a minimal amount of methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.
-
The flask is then attached to the hydrogenation apparatus.
-
-
Inerting the System:
-
Flush the reaction vessel with an inert gas (nitrogen or argon) to remove air.
-
Evacuate the vessel and backfill with the inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction vessel, either from a hydrogen cylinder to the desired pressure (if using a Parr apparatus) or by attaching a balloon filled with hydrogen.
-
Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically exothermic.[6]
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen from the system and flush with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction to ensure all the product is collected.
-
Caution: The Pd/C on the filter paper can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water before disposal.
-
-
Isolation and Purification:
-
The filtrate, containing the 6-amino-1-tetralone, is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 6-amino-1-tetralone as a solid.
-
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis of 6-amino-1-tetralone. Actual values may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 6-Nitro-1-tetralone | 1.0 eq | Starting material |
| Catalyst | ||
| 5% or 10% Pd/C | 1-5 mol% | Catalyst loading can be optimized. |
| Solvent | ||
| Methanol or Ethanol | 10-20 mL per gram of substrate | Ensure complete dissolution of the starting material. |
| Reaction Conditions | ||
| Hydrogen Pressure | 1-4 atm (or balloon pressure) | Higher pressures can increase the reaction rate. |
| Temperature | Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 2-12 hours | Monitor by TLC for completion. |
| Product | ||
| 6-Amino-1-tetralone Yield | >90% | High yields are typically achieved. |
| Purity | >98% | After recrystallization. |
Alternative Reduction Methods
While catalytic hydrogenation is highly effective, other methods can also be employed for the reduction of 6-nitro-1-tetralone:
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[7][8] Iron in acidic media is a common and cost-effective choice for industrial-scale reductions.[2][7]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C.[9] This can be a convenient alternative to using gaseous hydrogen.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 6-amino-1-tetralone.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Palladium on Carbon: Dry Pd/C can be pyrophoric and may ignite upon exposure to air. Handle it in an inert atmosphere when possible, and do not allow the catalyst to dry on the filter paper after the reaction. Quench the catalyst with water immediately after filtration.
-
Solvents: Methanol and ethanol are flammable. Handle with care and avoid open flames.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Product Characterization
The final product, 6-amino-1-tetralone, can be characterized by various analytical techniques to confirm its identity and purity.
-
Appearance: Pale-yellow to off-white solid.[10]
-
Melting Point: 128–130 °C.[11]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.87 (d, J = 8.4 Hz, 1H), 6.53 (dd, J = 8.4, 2.0 Hz, 1H), 6.41 (d, J = 2.0 Hz, 1H), 4.28 (br, 2H), 2.81 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 6.4 Hz, 2H), 2.05 (quint, J = 6.4 Hz, 2H).[11]
-
¹³C NMR (100 MHz, CDCl₃) δ: 197.0, 151.4, 147.0, 129.6, 123.6, 113.0, 112.3, 38.7, 29.9, 23.2.[11]
-
IR (film) cm⁻¹: 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292.[11]
-
MS (EI) m/z: 161 (M⁺, 76), 133 (100), 105 (28).[11]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. iqcelaya.itc.mx [iqcelaya.itc.mx]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Tetralone & Indanone-Shanghai Rlavie Technology Co., ltd. [rlavie.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note and Protocol: Purification of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, also known as 6-amino-1-tetralone, is a valuable synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Its purity is crucial for the successful synthesis of downstream products and for obtaining accurate biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at achieving high purity suitable for research and drug development applications. The protocol is based on established principles of recrystallization for aromatic amines and related compounds.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the mother liquor.
Experimental Protocol
This protocol describes the recrystallization of this compound using a mixed solvent system of ethanol and water. This is a common and effective method for the purification of moderately polar organic compounds containing amino groups.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
-
Melting point apparatus
-
Analytical balance
-
HPLC or GC for purity analysis (optional)
Procedure:
-
Solvent Selection and Preparation:
-
Based on general principles for aromatic amines, an ethanol-water mixed solvent system is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in cold ethanol and water.
-
Prepare a hot water bath or heating mantle.
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
-
Dissolution:
-
Add a minimal amount of ethanol to the flask (e.g., 20-30 mL) to create a slurry.
-
Gently heat the mixture with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1-0.2 g).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
If activated charcoal or other insoluble impurities are present, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper.
-
Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If the solution is clear, proceed to crystallization. If a single solvent system is effective, allow the flask to cool slowly to room temperature.
-
For a mixed solvent system, while the ethanol solution is hot, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass or loosely with aluminum foil, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (128-132 °C) is an indicator of high purity.
-
Calculate the percentage recovery.
-
If available, assess the purity by HPLC or GC analysis and compare it with the crude material.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization. This data is for illustrative purposes to demonstrate the expected outcome of the purification process.
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Light brown to yellow powder | Off-white to pale yellow crystals |
| Weight | 5.00 g | 4.25 g |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 125-130 °C | 129-131 °C |
| Recovery Yield | - | 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway/Logical Relationship Diagram
As this compound is a synthetic intermediate, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the relationship between the purification process and the desired outcome is presented below.
Caption: Logical flow of the recrystallization purification process.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and either add more of the better solvent (ethanol) or allow it to cool more slowly.
-
No Crystals Form: This can happen if too much solvent was used. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure compound, if available, is also effective.
-
Low Recovery: This can be caused by using too much solvent, incomplete crystallization (not cooling for long enough or at a low enough temperature), or washing the crystals with a solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used and that the crystals are washed with a minimal amount of ice-cold solvent.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethanol is flammable; avoid open flames and use a heating mantle or water bath for heating.
-
Handle hot glassware with appropriate clamps or tongs.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.
References
Application Notes and Protocols for the Synthesis of Sertraline Utilizing a Tetralone Precursor
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis is a key process in pharmaceutical manufacturing. While the specified precursor, 6-amino-1-tetralone, is not the conventional starting material for sertraline synthesis, this document outlines the established and industrially relevant synthesis commencing from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This tetralone derivative serves as the direct precursor to sertraline through a critical reductive amination step. These notes provide detailed protocols, quantitative data, and workflow diagrams for researchers, scientists, and drug development professionals involved in the synthesis and analysis of sertraline.
The primary route to sertraline from the tetralone precursor involves the formation of an intermediate through condensation with methylamine, followed by reduction to yield a mixture of cis and trans isomers of sertraline. Subsequent resolution of the desired cis-(1S, 4S) enantiomer is a critical step to obtaining the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The synthesis of sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a two-step process involving the formation of an imine followed by its reduction.
Caption: Synthetic route from the tetralone precursor to sertraline.
Experimental Protocols
Protocol 1: Synthesis of Racemic cis/trans-Sertraline
This protocol details the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone to produce a mixture of cis and trans sertraline isomers.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Monomethylamine
-
Titanium tetrachloride (TiCl₄)
-
Toluene
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas
-
Palladium on carbon (Pd/C) or Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Methanol or Ethanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Imine Formation:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1 equivalent) in toluene.
-
Cool the solution to -10°C.
-
Add monomethylamine (4.5 equivalents) and stir for 10 minutes.[1]
-
Slowly add titanium tetrachloride (0.56 equivalents) dropwise, maintaining the temperature below 15°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[1]
-
Filter the mixture to remove solid by-products.
-
-
Reduction to Sertraline:
-
The resulting imine solution can be reduced directly.
-
Method A: Catalytic Hydrogenation:
-
Method B: Chemical Reduction (Alternative):
-
Alternatively, the imine can be reduced using a chemical reducing agent like sodium borohydride in a suitable solvent such as methanol.
-
-
-
Work-up and Isolation:
-
After the reaction is complete, filter off the catalyst (if using Method A).
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude sertraline base as a mixture of cis and trans isomers.
-
Experimental Workflow
Caption: General experimental workflow for sertraline synthesis.
Protocol 2: Resolution of (1S, 4S)-Sertraline
This protocol describes the separation of the desired (1S, 4S)-sertraline enantiomer from the racemic mixture using a resolving agent.
Materials:
-
Racemic cis-sertraline base
-
D-(-)-mandelic acid
-
Ethanol
Procedure:
-
Dissolve the racemic cis-sertraline base in ethanol.
-
Add a solution of D-(-)-mandelic acid in ethanol to the sertraline solution.
-
Stir the mixture at room temperature to allow for the precipitation of the diastereomeric salt of (1S, 4S)-sertraline mandelate.[1]
-
Filter the precipitated solid and wash with cold ethanol.
-
The collected solid is the mandelate salt of the desired enantiomer.
-
To obtain the free base, treat the mandelate salt with a base (e.g., sodium hydroxide solution) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer containing the (1S, 4S)-sertraline free base can then be treated with hydrochloric acid to precipitate the final hydrochloride salt.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of sertraline.
Table 1: Reaction Yields and Isomer Ratios
| Step | Product | Typical Yield | Cis/Trans Ratio | Reference |
| Reductive Amination | Racemic Sertraline | 68-78% | 70:30 to 80:20 | [3] |
| Resolution | (1S, 4S)-Sertraline Mandelate | ~78% (from cis-isomer) | N/A | [1] |
| Overall (from tetralone) | (1S, 4S)-Sertraline HCl | ~28% | >99:1 (cis) | [4] |
Table 2: Analytical Characterization of Sertraline HCl
| Analytical Method | Parameter | Typical Value | Reference |
| Melting Point | - | 243-245 °C | [5] |
| HPLC Purity | Enantiomeric Purity | >99% ee | [6] |
| HPLC Purity | Chemical Purity | >99.5% | [7][8][9] |
| ¹H NMR | Chemical Shifts (δ) | Consistent with structure | [5] |
| ¹³C NMR | Chemical Shifts (δ) | Consistent with structure | [5] |
Quality Control and Analysis
The purity and identity of the synthesized sertraline and its intermediates are crucial. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.
HPLC Method for Enantiomeric Purity
-
Column: Chiral stationary phase (e.g., Chiralpak AD, Chiral AGP).[7]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine for normal phase, or a buffered aqueous-organic mixture for reverse phase.[7]
-
Detection: UV at 275 nm.[7]
-
Purpose: To separate and quantify the different enantiomers and diastereomers of sertraline.
Logical Relationship for Quality Control
Caption: Decision workflow for quality control of synthesized sertraline.
The synthesis of sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a well-established process. The protocols and data presented here provide a comprehensive guide for the synthesis, purification, and analysis of this important pharmaceutical compound. Adherence to these methodologies, coupled with rigorous in-process controls and final product analysis, is essential for ensuring the quality and efficacy of the final drug substance.
References
- 1. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to N-Substituted 6-Aminotetralone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 6-aminotetralone derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, serving as key intermediates for a wide range of biologically active compounds. Their synthesis is a critical step in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the primary synthetic routes to these valuable compounds, including reductive amination, Buchwald-Hartwig amination, and N-acylation.
Reductive Amination of 6-Aminotetralone
Reductive amination is a robust and widely used method for the alkylation of amines.[1][2] It involves the reaction of 6-aminotetralone with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-substituted amine.[1] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation methods.[2] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[2]
General Experimental Protocol: Reductive Amination
-
Preparation: To a solution of 6-aminotetralone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the corresponding aldehyde or ketone (1.1-1.5 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the mixture. If the amine salt is used, a tertiary amine base (e.g., triethylamine) may be added to liberate the free amine.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 6-aminotetralone derivative.
Data Summary: Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanone | NaBH(OAc)₃ | DCE | 85-95 | [3] |
| 2 | Acetone | NaBH₃CN | MeOH | 70-80 | [1] |
| 3 | Benzaldehyde | Catalytic Hydrogenation | EtOH/Pd/C | >90 | [1] |
| 4 | Indanone | Imine Reductase (Biocatalysis) | Buffer | 58 | [4] |
Note: Yields are representative for the general reaction type and may vary based on substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine.[5][6] This reaction is exceptionally versatile, allowing for the coupling of a wide array of amines with aryl partners under relatively mild conditions.[5] For synthesizing N-substituted 6-aminotetralones, this method typically involves coupling a primary or secondary amine with a 6-halo-tetralone (e.g., 6-bromo-tetralone). The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields.[7][8]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XantPhos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.5 eq).
-
Reagent Addition: Add the 6-halo-tetralone (1.0 eq) and the amine (1.2-1.5 eq) to the tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the target compound.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Methoxyaniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 77 | [7] |
| 2 | Aniline | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 50 | [7] |
| 3 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | >80 | [5] |
| 4 | Benzophenone imine | Pd(OAc)₂ / Tol-BINAP | NaOt-Bu | Toluene | >90 | [9] |
Note: Yields are based on analogous aryl halide systems and serve as representative examples.
N-Acylation of 6-Aminotetralone
N-acylation is a fundamental transformation for converting amines into amides, which are prevalent in pharmaceuticals.[10][11] The reaction involves treating 6-aminotetralone with an acylating agent, such as an acyl chloride, acid anhydride, or carboxylic acid (in the presence of a coupling agent). This method is generally high-yielding, rapid, and proceeds under mild conditions.[11]
General Experimental Protocol: N-Acylation with Acyl Chloride
-
Preparation: Dissolve 6-aminotetralone (1.0 eq) in an anhydrous solvent like dichloromethane or THF containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Data Summary: N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | Acetyl Chloride | Pyridine | DCM | >95 | [11] |
| 2 | Benzoyl Anhydride | DMAP/NEt₃ | CDCl₃ | >90 | [12] |
| 3 | Lauroyl Chloride | aq. NaOH | Schotten-Baumann | High | [13] |
| 4 | Carboxylic Acid / EDC | HOBt / DIPEA | DMF | 80-95 | [10] |
Note: Yields are representative for the N-acylation of primary amines.
General Experimental and Synthetic Workflow
The successful synthesis and characterization of N-substituted 6-aminotetralone derivatives follow a structured workflow, from initial reaction setup to final product analysis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Substituted-1-Tetralone Scaffolds in Anticancer Drug Design: A Case Study of 6-Acetyltetralin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold, a bicyclic aromatic ketone, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its rigid framework and amenability to chemical modification make it an attractive starting point for the design of novel therapeutic agents. While 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is a versatile building block in pharmaceutical synthesis, its direct application in the development of anticancer agents is not extensively documented in publicly available literature.[2] However, the closely related 6-acetyl-1,2,3,4-tetrahydronaphthalene (6-acetyltetralin) has been successfully utilized to synthesize a range of heterocyclic derivatives with promising anticancer activity.[3]
This document provides detailed application notes and protocols based on the synthesis and cytotoxic evaluation of these 6-acetyltetralin derivatives, offering a practical guide for researchers interested in exploring the potential of the 6-substituted-1-tetralone scaffold in anticancer drug design.
Application Notes
Rationale for the Tetralone Scaffold in Anticancer Drug Design
The tetralone core serves as a rigid scaffold that can be strategically functionalized to interact with various biological targets implicated in cancer progression. The introduction of different heterocyclic moieties can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and influence its binding affinity to target proteins. The derivatization of the 6-position of the tetralone ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]
Synthetic Strategy: From 6-Acetyltetralin to Heterocyclic Derivatives
A common and effective strategy for generating a library of diverse compounds involves the Claisen-Schmidt condensation of 6-acetyltetralin with various aromatic aldehydes to form α,β-unsaturated ketones (chalcones). These chalcones then serve as versatile intermediates for the synthesis of a variety of heterocyclic systems, including pyrazolines, thioxopyrimidines, oxopyridines, thioxopyridines, and iminopyridines.[3] This approach allows for the rapid generation of a diverse set of molecules for biological screening.
Anticancer Activity of 6-Acetyltetralin Derivatives
The synthesized heterocyclic derivatives of 6-acetyltetralin have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including cervical carcinoma (HeLa) and breast carcinoma (MCF-7).[3] Several of these compounds have demonstrated moderate to potent anticancer activity, with some exhibiting higher potency than the standard anticancer drug 5-fluorouracil (5-FU).[3] The 2,6-dihaloarylchalcone derivatives and the cyanopyridone and thioxopyridine derivatives were found to be particularly effective against the HeLa cell line.[3]
Data Presentation
Table 1: In Vitro Cytotoxic Activity of 6-Acetyltetralin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected heterocyclic derivatives of 6-acetyltetralin against HeLa and MCF-7 human cancer cell lines.
| Compound ID | Derivative Class | Substitution | IC₅₀ (µg/mL) vs. HeLa[3] | IC₅₀ (µg/mL) vs. MCF-7[3] |
| 3a | Chalcone | 2,6-Dichlorophenyl | 3.5 | 4.5 |
| 3b | Chalcone | 2,6-Difluorophenyl | 10.5 | 15.2 |
| 5a | 2-Thioxopyrimidine | 2,6-Dichlorophenyl | 15.1 | 20.5 |
| 5b | 2-Thioxopyrimidine | 2,6-Difluorophenyl | 18.2 | 25.3 |
| 6a | 2-Oxopyridine | 2,6-Dichlorophenyl | 7.1 | 12.3 |
| 6b | 2-Oxopyridine | 2,6-Difluorophenyl | 10.9 | 18.9 |
| 7a | 2-Thioxopyridine | 2,6-Dichlorophenyl | 8.1 | 14.8 |
| 7b | 2-Thioxopyridine | 2,6-Difluorophenyl | 5.9 | 10.5 |
| 7c | 2-Thioxopyridine | 3-Ethoxy-4-hydroxyphenyl | 6.5 | 11.2 |
| 8a | 2-Iminopyridine | 2,6-Dichlorophenyl | 12.5 | 19.8 |
| 8b | 2-Iminopyridine | 2,6-Difluorophenyl | 16.8 | 22.4 |
| 5-FU (Standard) | - | - | 5.0 | 6.8 |
Experimental Protocols
General Protocol for the Synthesis of α,β-Unsaturated Ketones (Chalcones) from 6-Acetyltetralin
This protocol is adapted from the synthesis of chalcone derivatives of 6-acetyltetralin.[3]
-
Dissolution : Dissolve 6-acetyltetralin (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Reaction Initiation : Add an aqueous solution of sodium hydroxide (10%) dropwise to the ethanolic solution while stirring at room temperature.
-
Reaction Monitoring : Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Pour the reaction mixture into ice-cold water.
-
Acidification : Acidify the mixture with dilute hydrochloric acid.
-
Isolation : Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Purification : Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure chalcone.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation : Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and then prepare serial dilutions in the culture medium.
-
Cell Treatment : Replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-FU).
-
Incubation : Incubate the plates for 48 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Hypothetical Signaling Pathway
While the precise mechanism of action for the 6-acetyltetralin derivatives has not been elucidated, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A plausible signaling pathway that could be targeted by these compounds is the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria, leading to caspase activation and eventual cell death.
References
Application Notes and Protocols: 6-Amino-1-Tetralone in the Synthesis of Neurological Disorder Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-tetralone is a versatile bicyclic scaffold that has emerged as a valuable starting material in the synthesis of novel therapeutic agents for a range of neurological disorders, including Alzheimer's and Parkinson's disease. Its unique structure, featuring a reactive amino group and a ketone functionality, allows for diverse chemical modifications, leading to the development of multi-target-directed ligands. These compounds can simultaneously modulate key pathological pathways implicated in neurodegeneration, such as cholinergic dysfunction, monoaminergic depletion, and amyloid-beta aggregation.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-amino-1-tetralone derivatives as potential treatments for neurological disorders.
Data Presentation
Table 1: Inhibitory Activity of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives
| Compound ID | R-group (Substituent on Benzylidene) | AChE IC₅₀ (µM)[1] | MAO-B IC₅₀ (µM)[1] | Aβ₁₋₄₂ Aggregation Inhibition (%)[1] |
| 3f | 4-OH | 0.045 ± 0.02 | 0.88 ± 0.12 | 78.2 ± 4.8 |
| 3o | 3-OCH₃, 4-OH | Not specified | Not specified | Not specified |
| 3u | 3,4-Cl | Not specified | Not specified | Not specified |
| 3ae | 2-F | Not specified | Not specified | Not specified |
| 3af | 3-F | Not specified | Not specified | Not specified |
| 3ag | 4-F | Not specified | Not specified | Not specified |
Note: Compounds 3o, 3u, 3ae, 3af, and 3ag were identified as most protective against Aβ-induced neuronal cell death in PC12 cells, with most of these compounds exhibiting potent inhibitory activity against MAO-B, AChE, and self-induced Aβ₁₋₄₂ aggregation.[1]
Experimental Protocols
Protocol 1: Synthesis of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-2-(4-hydroxybenzylidene)-6-amino-3,4-dihydronaphthalen-1(2H)-one (a representative compound analogous to 3f ) from 6-amino-1-tetralone.
Materials:
-
6-amino-1-tetralone
-
4-hydroxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 6-amino-1-tetralone in 30 mL of ethanol.
-
Addition of Aldehyde: To this solution, add 1.22 g (10 mmol) of 4-hydroxybenzaldehyde.
-
Initiation of Condensation: While stirring, slowly add 10 mL of an aqueous solution of sodium hydroxide (10% w/v).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralization: Neutralize the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel, and wash the solid with cold distilled water.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure α,β-unsaturated carbonyl derivative.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle:
This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh daily).
-
Prepare working solutions of the test compounds at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
Principle:
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin.
Materials:
-
Recombinant human MAO-B
-
MAO substrate (e.g., Benzylamine for MAO-B selectivity)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the MAO substrate, fluorogenic probe, and HRP in the assay buffer.
-
Prepare working solutions of the test compounds.
-
-
Assay Setup (in a 96-well black plate):
-
Add the MAO assay buffer, HRP, and the fluorogenic probe to each well.
-
Add the test compound solutions at various concentrations to the test wells. Add solvent to the control wells.
-
-
Pre-incubation: Add the MAO-B enzyme to all wells (except the blank) and incubate for 10-15 minutes at 37°C.
-
Initiation of Reaction: Add the MAO substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) over time.
-
Data Analysis:
-
Calculate the rate of reaction (ΔFluorescence/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)
Principle:
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration.
-
Prepare a stock solution of ThT in PBS.
-
Prepare working solutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Aβ₁₋₄₂ solution, test compound solution, and ThT solution.
-
Positive Control (Aβ aggregation): Add Aβ₁₋₄₂ solution, solvent for the test compound, and ThT solution.
-
Negative Control (No Aβ): Add PBS, solvent, and ThT solution.
-
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence (e.g., Ex/Em = 440/485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Calculate the percentage of inhibition of aggregation at a specific time point (e.g., the plateau of the aggregation curve) using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of positive control)] x 100
-
Mandatory Visualizations
References
Application Notes and Protocols for the Acylation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the acylation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on standard organic synthesis methodologies for the formation of amides from primary aromatic amines.
Introduction
This compound, also known as 6-amino-1-tetralone, is a valuable building block in medicinal chemistry.[1][2] Its derivatives have shown a range of biological activities. The acylation of the primary amino group is a common strategy to introduce diverse functionalities, leading to the generation of libraries of compounds for drug discovery programs. This protocol details a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Experimental Protocol
General Procedure for the Acylation of this compound
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acylated product.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or pyridine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate may form upon addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-acylated product.
Data Presentation
The following table summarizes representative quantitative data for the acylation of this compound with different acylating agents.
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide | 2 | 92 | >98 |
| 2 | Propionyl chloride | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)propionamide | 2.5 | 88 | >97 |
| 3 | Benzoyl chloride | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)benzamide | 3 | 95 | >99 |
| 4 | Cyclopropanecarbonyl chloride | N-(1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)cyclopropanecarboxamide | 3 | 85 | >96 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the acylation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key steps in the base-mediated acylation of an amine with an acyl chloride.
References
Application Notes and Protocols: Reductive Amination of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is a crucial synthetic transformation for the generation of a diverse library of N-substituted aminotetralin derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the successful synthesis of secondary and tertiary amines via the reductive amination of this key intermediate. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for this transformation, offering high yields and compatibility with a range of functional groups.
Reaction Principle
Reductive amination is a two-step process that occurs in a single pot. First, the primary amino group of this compound reacts with the carbonyl group of an aldehyde or ketone to form an imine or enamine intermediate. In the second step, a reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the intermediate to furnish the corresponding secondary or tertiary amine. The reaction is typically carried out in an aprotic solvent, and the presence of a weak acid can catalyze the formation of the imine intermediate.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of this compound with a primary and a secondary amine. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Reductive Amination with a Primary Amine (Propylamine)
| Entry | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Propylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 12 | 85 |
Table 2: Reductive Amination with a Secondary Amine (Diethylamine)
| Entry | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Diethylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 24 | 78 |
Experimental Protocols
Protocol 1: Synthesis of N-Propyl-6-amino-1,2,3,4-tetrahydronaphthalen-1-amine
Materials:
-
This compound
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add propylamine (1.2 mmol) followed by glacial acetic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may cause gas evolution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-propyl-6-amino-1,2,3,4-tetrahydronaphthalen-1-amine.
Protocol 2: Synthesis of N,N-Diethyl-6-amino-1,2,3,4-tetrahydronaphthalen-1-amine
Materials:
-
This compound
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add diethylamine (1.5 mmol) and glacial acetic acid (1.5 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up the reaction following steps 5-9 of Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N,N-diethyl-6-amino-1,2,3,4-tetrahydronaphthalen-1-amine.
Mandatory Visualization
Caption: General reaction pathway for the reductive amination.
Caption: Experimental workflow for reductive amination.
Application Notes and Protocols for the Quantification of 6-Amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for process monitoring, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of 6-amino-1-tetralone using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine analysis of bulk drug substances and formulations, while the LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications.
General Experimental Workflow
The general workflow for the quantification of 6-amino-1-tetralone involves several key stages, from sample receipt to final data analysis. Proper execution of each step is critical to ensure accurate and reproducible results.
Caption: General workflow for 6-amino-1-tetralone quantification.
Method 1: Quantification of 6-Amino-1-tetralone in Bulk Drug Substance by HPLC-UV
This method is designed for the determination of the purity and concentration of 6-amino-1-tetralone in solid materials and simple formulations.
Experimental Protocol
1. Materials and Reagents
-
6-Amino-1-tetralone reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (88% or higher)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-amino-1-tetralone reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing 6-amino-1-tetralone, dissolve in methanol, and dilute with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 6-amino-1-tetralone standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of 6-amino-1-tetralone in the prepared sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification of 6-Amino-1-tetralone in Biological Matrices by LC-MS/MS
This highly sensitive and selective method is suitable for the quantification of 6-amino-1-tetralone in biological samples such as plasma or urine, for applications like pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
6-Amino-1-tetralone reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled 6-amino-1-tetralone or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometer Settings (Hypothetical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
6-Amino-1-tetralone: Q1 m/z 162.1 -> Q3 m/z 144.1 (hypothetical product ion)
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B) for injection.
LC-MS/MS Sample Preparation Workflow
Caption: LC-MS/MS sample preparation workflow.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and within acceptable limits |
Disclaimer: The quantitative data and specific mass spectrometry parameters presented are hypothetical and should be determined experimentally during method development and validation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound:
-
Route A: Nitration and Subsequent Reduction. This common approach involves the nitration of a 1-tetralone precursor, followed by the chemical reduction of the resulting nitro group to the desired amine.
-
Route B: Friedel-Crafts Cyclization. This method typically involves the intramolecular cyclization of a substituted γ-phenylbutyric acid or its derivative to form the tetralone ring system.[1]
Q2: What are the typical byproducts I might encounter during the synthesis?
The byproducts largely depend on the synthetic route chosen:
-
For Route A (Nitration/Reduction):
-
Isomeric Nitro- and Amino-tetralones: Nitration of substituted tetralones can lead to the formation of positional isomers. For instance, the nitration of 6-methoxy-1-tetralone can yield both 5-nitro and 7-nitro isomers.[2] These will be carried through the reduction step, resulting in isomeric amino-tetralones.
-
Dinitro compounds: Under harsh nitrating conditions, dinitration of the aromatic ring can occur.
-
Incomplete Reduction Products: The reduction of the nitro group may not go to completion, leading to the presence of intermediates such as N-hydroxylamines or azo compounds .[3]
-
Over-reduction Products: In some cases, the ketone functionality may also be reduced.
-
-
For Route B (Friedel-Crafts Cyclization):
-
Unreacted Starting Material: Incomplete cyclization will result in the presence of the starting γ-phenylbutyric acid derivative.
-
Isomeric Cyclization Products: If the aromatic ring has substituents that allow for acylation at multiple positions, a mixture of tetralone isomers can be formed.
-
Polysubstitution Products: The Friedel-Crafts reaction can sometimes lead to the introduction of more than one acyl group.
-
Rearrangement Products: The acylium ion intermediate in the Friedel-Crafts reaction can potentially undergo rearrangement, leading to unexpected tetralone structures.
-
Troubleshooting Guides
Issue 1: Presence of Isomeric Byproducts in the Final Product
Problem: Spectroscopic analysis (e.g., NMR, LC-MS) of the final this compound product indicates the presence of one or more isomers.
Primary Cause (Route A): The nitration step was not regioselective, leading to a mixture of nitro-tetralone isomers that were subsequently reduced.
Troubleshooting Steps:
-
Optimize Nitration Conditions:
-
Temperature Control: Perform the nitration at a lower temperature to improve selectivity.
-
Choice of Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/AcOH) can influence isomer distribution.[2] Consult literature for the optimal agent for your specific substrate.
-
Reaction Time: Longer reaction times can sometimes lead to the formation of undesired isomers or dinitrated products.[2]
-
-
Purification Strategy:
-
Chromatography: Isomeric aminotetralones can often be separated by column chromatography. The choice of stationary and mobile phases will be critical.
-
Recrystallization: If there is a significant difference in the solubility of the desired isomer and the byproducts, fractional recrystallization may be effective.
-
Issue 2: Incomplete Reaction or Low Yield
Problem: The overall yield of this compound is low, and analysis shows the presence of starting materials or reaction intermediates.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Nitration (Route A) | - Ensure the nitrating agent is fresh and of the correct concentration.- Increase the reaction time or temperature cautiously, monitoring for the formation of byproducts.- Ensure efficient stirring to overcome mass transfer limitations. |
| Incomplete Reduction (Route A) | - Choose a more potent reducing agent if necessary (e.g., catalytic hydrogenation with Pd/C is generally very effective).[4]- Ensure the catalyst (if used) is active and not poisoned.- Increase the reaction time or the amount of reducing agent. |
| Incomplete Cyclization (Route B) | - Verify the activity of the Friedel-Crafts catalyst (e.g., AlCl₃, polyphosphoric acid).[1]- Use a stronger Lewis acid or a higher reaction temperature.- Ensure anhydrous conditions, as moisture can deactivate the catalyst. |
| Deactivated Aromatic Ring (Route B) | - If the aromatic ring of the γ-phenylbutyric acid derivative is highly deactivated by electron-withdrawing groups, the Friedel-Crafts cyclization may be difficult. Consider using a more forcing catalyst or reaction conditions. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound via the nitration and reduction route (Route A) is outlined below. Note: This is a generalized procedure and may require optimization for specific substrates and scales.
-
Nitration of 1-Tetralone:
-
Dissolve the 1-tetralone starting material in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Quench the reaction by carefully pouring it over ice.
-
Collect the precipitated nitro-tetralone by filtration and wash with water.
-
Purify the crude product, if necessary, by recrystallization or chromatography to separate isomers.
-
-
Reduction of 6-Nitro-1,2,3,4-tetrahydronaphthalen-1-one:
-
Catalytic Hydrogenation (Preferred Method):
-
Dissolve the purified 6-nitro-tetralone in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-tetralone.
-
-
Chemical Reduction (Alternative):
-
Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used.[3] The choice of reagent may depend on the presence of other functional groups in the molecule.
-
-
-
Purification of this compound:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Visualizing Byproduct Formation
The following diagrams illustrate the main synthetic pathway and the potential for byproduct formation.
Caption: Synthetic pathway and common byproducts in Route A.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Synthesis of 6-Amino-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-amino-1-tetralone, a crucial intermediate in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-amino-1-tetralone?
A1: The most prevalent methods for synthesizing 6-amino-1-tetralone include:
-
Nitration of 1-tetralone followed by reduction: This is a widely used two-step process.[2]
-
Smiles Rearrangement: A novel three-step, one-pot process starting from 6-hydroxy-1-tetralone.[3]
-
Multi-step synthesis from Tetralin: This involves acetylation, oxime formation, Beckmann rearrangement, oxidation, and hydrolysis.[3]
-
Friedel-Crafts based synthesis: A longer route starting from β-benzoylpropionic acid.[3]
Q2: Which synthetic route generally provides the highest yield?
A2: The reported yields vary significantly based on the specific reaction conditions and scale. The one-pot Smiles rearrangement has been reported with a yield of approximately 60.4%.[3] Catalytic hydrogenation of 6-nitro-1-tetralone can also achieve high yields, often exceeding 90%, with careful optimization of the catalyst and reaction conditions.
Q3: What are the primary safety concerns when synthesizing 6-amino-1-tetralone?
A3: Key safety concerns include:
-
Nitration reactions: The use of strong acids like nitric and sulfuric acid requires careful temperature control to prevent runaway reactions.
-
Catalytic Hydrogenation: Handling of hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) requires an inert atmosphere and proper safety precautions.
-
Smiles Rearrangement: The use of sodium hydride and N,N-dimethylformamide (DMF) can lead to exothermic and potentially uncontrollable reactions.[3]
Q4: How can I purify the final 6-amino-1-tetralone product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. Column chromatography can also be employed for higher purity. The choice of method depends on the impurities present from the specific synthetic route used.
Troubleshooting Guides
Method 1: Nitration of 1-Tetralone and Subsequent Reduction
This two-step approach is one of the most common methods. The first step involves the nitration of 1-tetralone to form 6-nitro-1-tetralone, which is then reduced to the desired 6-amino-1-tetralone.
Troubleshooting the Nitration Step:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-nitro-1-tetralone | - Incomplete reaction. - Formation of multiple isomers (e.g., 5-nitro, 7-nitro).[2] - Over-nitration (dinitration). | - Increase reaction time or temperature cautiously. - Use a milder nitrating agent or optimize the ratio of nitric acid to sulfuric acid. Low temperatures often favor specific isomer formation.[2] - Control the stoichiometry of the nitrating agent carefully. |
| Difficult Isomer Separation | The physical properties of the nitro-isomers are very similar. | - Utilize fractional crystallization or careful column chromatography for separation. - Modify the reaction conditions to favor the formation of the desired 6-nitro isomer. |
Troubleshooting the Reduction Step (Catalytic Hydrogenation):
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Inactive catalyst (poisoned by sulfur or other impurities). - Insufficient hydrogen pressure or reaction time. - Poor catalyst dispersion. | - Use fresh, high-quality catalyst.[4] - Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or HPLC. - Ensure vigorous stirring to keep the catalyst suspended. |
| Side Product Formation (e.g., Dehalogenation if applicable, over-reduction of the ketone) | - Catalyst is too active or reaction conditions are too harsh. - Presence of impurities in the starting material. | - Switch to a less active catalyst (e.g., different metal or support). - Optimize temperature and pressure to favor nitro group reduction over other functionalities.[5][6] - Purify the 6-nitro-1-tetralone before reduction. |
| Difficult Catalyst Filtration | - Fine catalyst particles. - Catalyst has broken down during the reaction. | - Use a filter aid such as Celite. - Choose a catalyst with a more robust support. |
Method 2: Smiles Rearrangement
This method involves the reaction of 6-hydroxy-1-tetralone with 2-bromo-2-methylpropanamide in the presence of a base, followed by rearrangement and hydrolysis in a one-pot procedure.[3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete initial O-alkylation. - Inefficient rearrangement. - Incomplete hydrolysis of the intermediate. | - Ensure anhydrous conditions and use a strong enough base (e.g., sodium hydroxide) for the initial deprotonation of the phenol.[3] - Optimize the temperature and reaction time for the rearrangement step. - Ensure complete hydrolysis by adjusting the concentration of the base and the reflux time.[3] |
| Formation of Side Products | - Intermolecular side reactions. - Decomposition of starting materials or intermediates at high temperatures. | - Maintain the recommended reaction temperatures.[3] - Add reagents in the specified order and at the correct rate. |
Method 3: Synthesis via Beckmann Rearrangement
This route starts with the acetylation of tetralin, followed by oxime formation, Beckmann rearrangement to an amide, oxidation, and finally hydrolysis.[3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Beckmann Rearrangement | - Incomplete oxime formation. - Use of an inappropriate acid catalyst or reaction conditions for the rearrangement.[7] - Formation of fragmentation byproducts (e.g., nitriles). | - Ensure the oxime formation reaction goes to completion. - Screen different acid catalysts (e.g., PPA, sulfuric acid, TsCl) and temperatures.[8] - Use milder conditions to favor rearrangement over fragmentation.[8] |
| Mixture of Regioisomers in the Amide Product | - Isomerization of the oxime under the reaction conditions.[7] | - The stereochemistry of the oxime determines the migrating group. Try to isolate the desired oxime isomer before rearrangement.[9] |
| Incomplete Hydrolysis of the Amide | - Harsh hydrolysis conditions leading to decomposition. - Insufficient reaction time or acid/base concentration. | - Use milder hydrolysis conditions (e.g., moderate acid or base concentration) and monitor the reaction progress. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 6-Amino-1-tetralone
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Advantages | Disadvantages |
| Nitration & Reduction | 1-Tetralone | Nitration, Catalytic Hydrogenation | Variable, can be >80% | Readily available starting material, relatively few steps. | Use of strong acids, potential for isomer formation, handling of H2 gas.[2] |
| Smiles Rearrangement | 6-Hydroxy-1-tetralone | O-Alkylation, Rearrangement, Hydrolysis | ~60%[3] | One-pot procedure, avoids nitration.[3] | Requires synthesis of 6-hydroxy-1-tetralone, potential for exothermic reaction.[3] |
| Beckmann Rearrangement Route | Tetralin | Acetylation, Oximation, Beckmann Rearrangement, Oxidation, Hydrolysis | Multi-step, overall yield may be lower | Starts from a simple hydrocarbon. | Long synthetic sequence, involves a rearrangement that can have regioselectivity issues.[3][7] |
| Friedel-Crafts Route | β-Benzoylpropionic acid | Nitration, Reduction, Acetylation, Hydrogenolysis, Cyclization, Hydrolysis | Multi-step, overall yield may be lower | Classical, well-established reactions. | Very long synthetic sequence.[3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-tetralone via Nitration and Catalytic Transfer Hydrogenation
Step 1: Nitration of 1-Tetralone to 6-Nitro-1-tetralone (Adapted from literature) [2]
-
In a flask equipped with a stirrer and a dropping funnel, cool 1-tetralone in a suitable solvent (e.g., sulfuric acid) to 0-5 °C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 6-nitro-1-tetralone.
-
The crude product can be purified by recrystallization.
Step 2: Reduction of 6-Nitro-1-tetralone to 6-Amino-1-tetralone using Catalytic Transfer Hydrogenation [10][11][12]
-
In a round-bottom flask, dissolve 6-nitro-1-tetralone in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
To this suspension, add ammonium formate in portions.[13][14]
-
Stir the mixture at room temperature or with gentle heating, and monitor the reaction progress by TLC. The reaction is often exothermic.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be purified by recrystallization to afford 6-amino-1-tetralone.
Protocol 2: One-Pot Synthesis of 6-Amino-1-tetralone via Smiles Rearrangement[3]
-
To a solution of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone in N,N-dimethylacetamide, add sodium hydroxide and stir for 1 hour at 20-30 °C.[3]
-
Add 2-bromo-2-methylpropanamide and continue stirring for 5 hours at 25-35 °C.[3]
-
Add additional sodium hydroxide and heat the mixture to 50-60 °C for 1 hour.[3]
-
Add water and heat the mixture to reflux for 1 hour.[3]
-
Add more water and allow the mixture to cool slowly to 20-30 °C to precipitate the product.[3]
-
Collect the crystalline product by filtration, wash with water, and dry.[3]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. interesjournals.org [interesjournals.org]
- 5. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one. The content is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The molecule has two primary reactive sites: the ketone carbonyl group at the 1-position and the primary amino group at the 6-position.[1] The ketone is susceptible to nucleophilic attack, allowing for a variety of addition and condensation reactions. The amino group is nucleophilic and basic, readily participating in reactions such as acylation, alkylation, and salt formation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry place, refrigerated at 0-10°C.[2] The compound is hygroscopic and should be stored under an inert gas atmosphere in a tightly sealed container to prevent moisture absorption.[2]
Q3: What are the common synonyms for this compound?
A3: Common synonyms include 6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone, and 6-amino-3,4-dihydro-2H-naphthalen-1-one.[3][4][5]
Q4: In which solvents is this compound soluble?
A4: While specific solubility data is not extensively documented in the provided search results, its structure suggests solubility in polar organic solvents. For reactions, solvents like methanol, ethanol, and toluene have been used.[6][7]
Troubleshooting Guides
Low Reaction Yield
Low yields are a common issue in organic synthesis. The following table outlines potential causes and solutions when working with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature. - Use a more effective catalyst or a higher catalyst loading. |
| Side Reactions | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. - Consider using a protecting group for the amino or keto functionality to prevent unwanted reactions. |
| Product Decomposition | - If the product is unstable, perform the reaction at a lower temperature. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Loss during Work-up/Purification | - Check all layers (aqueous and organic) for the presence of the product. - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). |
| Poor Quality of Reagents | - Use freshly purified starting materials and dry solvents. - Ensure the purity of this compound is high (>98%).[1] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Reductive Amination Issues
Reductive amination is a key transformation for this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete imine formation | - Insufficient removal of water. - Steric hindrance. | - Use a dehydrating agent like molecular sieves. - Increase the reaction temperature or use a catalyst (e.g., TiCl₄).[6] |
| Reduction of the starting ketone | - The reducing agent is too strong and reacts with the ketone before imine formation. | - Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for imines over ketones.[8] |
| Formation of side products (e.g., dialkylation) | - The newly formed secondary amine is more nucleophilic than the primary amine. | - Use a large excess of the primary amine. - Add the aldehyde slowly to the reaction mixture. |
| Difficult purification | - Similar polarities of the product and unreacted starting material or byproducts. | - Convert the product to a salt (e.g., hydrochloride) to facilitate separation from non-basic impurities. - Employ column chromatography with a suitable solvent system. |
Reaction Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a Sertraline Intermediate Analogue
This protocol is adapted from the synthesis of sertraline, a well-known pharmaceutical derived from a tetralone core.[6][7][9]
Materials:
-
This compound
-
Monobromobenzene (as an example aryl halide for a related core structure)
-
Methylamine (40% in water)
-
Titanium tetrachloride (TiCl₄)
-
Toluene
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Methanol
-
D-(-)-Mandelic acid
-
Ethanol
Procedure:
-
Imine Formation:
-
Dissolve this compound in toluene in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to -10°C.
-
Add monomethylamine solution and stir for 10 minutes.
-
Add titanium tetrachloride dropwise, maintaining the temperature below 15°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Filter the reaction mixture to remove solid byproducts.
-
-
Reduction:
-
The resulting imine solution can be directly used for the next step.
-
Add a Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (1-5 atm) at room temperature to 60°C until the reaction is complete.
-
-
Purification and Resolution:
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethanol.
-
Add a solution of D-(-)-mandelic acid in ethanol to resolve the cis-isomer.
-
Stir the mixture to allow for the precipitation of the mandelate salt.
-
Filter the solid and wash with cold ethanol.
-
The free base can be obtained by treating the salt with a base.
-
Protocol 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures.[10][11] While a direct protocol with this compound was not found, a general procedure is provided below.
Materials:
-
This compound (or a derivative where the amino group is part of a β-arylethylamine moiety)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
Procedure:
-
Dissolve the this compound derivative in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst dropwise.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the formation of an imine intermediate in the synthesis of sertraline, a related tetralone derivative.
| Parameter | Condition 1 [6] | Condition 2 [7] |
| Amine | Monomethylamine | Aqueous methylamine (25-40%) |
| Catalyst/Reagent | Titanium tetrachloride | None |
| Solvent | Toluene | None |
| Temperature | -10°C to room temperature | 70-80°C |
| Reaction Time | ~1.5 hours | 40-50 hours |
Signaling Pathway and Logical Relationship Diagrams
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
This technical support guide provides a starting point for troubleshooting reactions involving this compound. For more specific issues, consulting detailed literature and considering the specific nature of the substrates and reagents is always recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Amino-1-tetralone | 3470-53-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 7. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
stability of 6-amino-1-tetralone in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-amino-1-tetralone in various solvent systems. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-amino-1-tetralone in solution?
A1: The stability of 6-amino-1-tetralone in solution is primarily influenced by the solvent system, pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both an aromatic amine and a ketone functional group, it is susceptible to degradation through several pathways.
Q2: What are the likely degradation pathways for 6-amino-1-tetralone?
A2: Based on its chemical structure, the most probable degradation pathways for 6-amino-1-tetralone are:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by the presence of oxygen, metal ions, or other oxidizing agents.
-
Hydrolysis: While the ketone and the aromatic ring are generally stable to hydrolysis, extreme pH conditions might affect the overall molecule. More importantly, the compound is noted to be hygroscopic, suggesting that moisture can impact its solid-state stability.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation could potentially lead to the formation of dimers or polymeric impurities.
Q3: What are the recommended storage conditions for 6-amino-1-tetralone?
A3: For solid 6-amino-1-tetralone, it is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.[1] Refrigerated temperatures (0-10°C) are often suggested by suppliers.[1] For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures.
Q4: How can I monitor the stability of 6-amino-1-tetralone in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of 6-amino-1-tetralone. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4][5] This method should be able to separate the intact 6-amino-1-tetralone from its potential degradation products.
Troubleshooting Guides
Issue 1: I am observing a color change in my 6-amino-1-tetralone solution over time.
-
Possible Cause: This is a strong indication of oxidative degradation of the aromatic amine moiety, leading to the formation of colored impurities.
-
Troubleshooting Steps:
-
De-gas solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.
-
Use antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream experiments must be verified.
-
Protect from light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent photodegradation, which can generate radicals that initiate oxidation.
-
Issue 2: My HPLC analysis shows the appearance of new peaks over time when analyzing my 6-amino-1-tetralone solution.
-
Possible Cause: This indicates that the compound is degrading in the solvent system you are using.
-
Troubleshooting Steps:
-
Evaluate Solvent Choice:
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways, such as hydrolysis, especially at non-neutral pH.[6][7][8] Aprotic solvents (e.g., acetonitrile, DMSO, DMF) might offer better stability, but this needs to be experimentally verified.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents, as impurities can catalyze degradation.
-
-
Control pH: If using aqueous or alcoholic solutions, the pH can have a significant impact on stability. Consider buffering your solution to a pH where 6-amino-1-tetralone exhibits maximum stability (this would need to be determined experimentally, but is often in the slightly acidic range for aromatic amines).
-
Minimize Storage Time: Prepare solutions fresh whenever possible. If you must store them, do so at a low temperature (e.g., 2-8°C) and for the shortest duration possible.
-
Issue 3: I am getting poor recovery of 6-amino-1-tetralone from my stock solution.
-
Possible Cause: This could be due to degradation during storage or adsorption of the compound onto the storage container.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze your stock solution to confirm its concentration. If it has degraded, prepare a fresh stock.
-
Container Material: Consider if your compound might be adsorbing to the surface of your storage container. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.
-
Solubility Issues: Ensure that the compound is fully dissolved in the chosen solvent at the target concentration. Incomplete dissolution can lead to inaccurate dilutions and the appearance of poor recovery.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of 6-amino-1-tetralone in various solvent systems. Researchers are encouraged to perform their own stability studies. The following tables provide a template for how such data can be presented.
Table 1: Stability of 6-Amino-1-tetralone in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining 6-Amino-1-tetralone | Appearance |
| Methanol | 0 | 100 | Colorless |
| 24 | |||
| 48 | |||
| 72 | |||
| Acetonitrile | 0 | 100 | Colorless |
| 24 | |||
| 48 | |||
| 72 | |||
| DMSO | 0 | 100 | Colorless |
| 24 | |||
| 48 | |||
| 72 | |||
| Water (pH 7) | 0 | 100 | Colorless |
| 24 | |||
| 48 | |||
| 72 |
Table 2: Effect of pH on the Stability of 6-Amino-1-tetralone in Aqueous Solution at 25°C
| pH | Time (hours) | % Remaining 6-Amino-1-tetralone |
| 3 | 0 | 100 |
| 24 | ||
| 48 | ||
| 5 | 0 | 100 |
| 24 | ||
| 48 | ||
| 7 | 0 | 100 |
| 24 | ||
| 48 | ||
| 9 | 0 | 100 |
| 24 | ||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Amino-1-tetralone
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 6-amino-1-tetralone under various stress conditions.[2][3][9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 6-amino-1-tetralone at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and a UV exposure of 200 watt-hours/square meter.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
4. Data Evaluation:
-
Calculate the percentage of remaining 6-amino-1-tetralone.
-
Determine the peak areas of any degradation products.
-
Assess the mass balance to ensure that the decrease in the main peak corresponds to an increase in degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of 6-amino-1-tetralone.
Caption: Troubleshooting logic for stability issues with 6-amino-1-tetralone solutions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pharmasm.com [pharmasm.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
A1: this compound is a synthetic organic compound featuring a tetralone backbone with an amino group substituent. The presence of the electron-rich aromatic amino group makes the molecule susceptible to oxidation, a process that can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and certain metal ions. Oxidation can lead to the formation of colored impurities and degradation of the compound, compromising the integrity of experimental results.
Q2: How can I visually identify if my sample of this compound has oxidized?
A2: Pure this compound is typically a light-colored powder.[1][2][3] A noticeable change in color, such as the development of a yellow, brown, or pinkish hue, can be an initial indicator of oxidation. For more definitive identification, analytical techniques such as HPLC, LC-MS, or NMR are recommended to detect and quantify degradation products.
Q3: What are the recommended storage conditions to minimize oxidation?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry environment.[1][2][3][4] The recommended storage temperature is typically between 0-8°C.[1][4] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidative degradation.[2][3] Using amber vials or containers wrapped in aluminum foil will protect the compound from light.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
A4: Yes, incorporating antioxidants into solutions of this compound can be an effective strategy to inhibit oxidation. Common antioxidants used in laboratory settings include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant and its optimal concentration will depend on the solvent system and the specific experimental conditions. It is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound in Solution
-
Possible Cause: Exposure to atmospheric oxygen and/or light. The aromatic amine functionality is susceptible to air oxidation, which is often photocatalyzed.
-
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare the solution in a glove box or under a continuous stream of an inert gas.
-
Light Protection: Use amber glass vials or wrap your containers with aluminum foil to protect the solution from light.
-
Antioxidant Addition: Consider adding a low concentration of a suitable antioxidant, such as BHT (typically 10-100 ppm), to the solvent before dissolving the compound.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound due to oxidation, leading to a lower effective concentration of the active molecule and the presence of potentially interfering byproducts.
-
Troubleshooting Steps:
-
Purity Check: Before each experiment, verify the purity of your stock solution using a suitable analytical method like HPLC. This will help you determine the extent of degradation.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.
-
pH Control: The stability of aromatic amines can be pH-dependent. Ensure that the pH of your buffer system is optimized for the stability of the compound. Acidic conditions can sometimes protonate the amine, making it less susceptible to oxidation.
-
Metal Chelators: If your buffer contains trace metal ions (e.g., copper or iron), which can catalyze oxidation, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM).
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Degassed solvent (e.g., DMSO, Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Place a vial containing the desired amount of this compound in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
Prepare a 1 mg/mL stock solution of BHT in the chosen solvent.
-
Add the BHT stock solution to the degassed solvent to achieve a final BHT concentration of 50 ppm.
-
Under a gentle stream of inert gas, add the BHT-containing solvent to the vial with the dried compound to reach the desired final concentration.
-
Cap the vial tightly and seal with parafilm.
-
Store the stock solution at 0-8°C, protected from light.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general method for monitoring the stability of this compound over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Stock solution of this compound
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
At time zero, inject an aliquot of your stock solution (or experimental sample) into the HPLC system.
-
Record the peak area of the parent compound.
-
Store your sample under the desired conditions (e.g., with and without antioxidant, at different temperatures).
-
At specified time intervals (e.g., 1, 3, 7, and 14 days), inject another aliquot of the sample into the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to time zero.
Data Presentation
Table 1: Effect of Storage Conditions on the Stability of this compound in DMSO (10 mM) over 14 days at 4°C
| Storage Condition | Day 0 | Day 1 | Day 3 | Day 7 | Day 14 |
| Standard Vial (Air, Light) | 100% | 92% | 81% | 65% | 48% |
| Amber Vial (Air, Dark) | 100% | 96% | 89% | 78% | 65% |
| Amber Vial (Nitrogen, Dark) | 100% | 99% | 98% | 96% | 94% |
| Amber Vial (Nitrogen, Dark) + 50 ppm BHT | 100% | >99% | >99% | 99% | 98% |
Table 2: Comparative Efficacy of Different Antioxidants on the Stability of this compound in Ethanol (1 mM) after 7 days at Room Temperature (exposed to air and light)
| Antioxidant (50 ppm) | Purity of Parent Compound (%) |
| None | 55% |
| Butylated Hydroxytoluene (BHT) | 88% |
| Butylated Hydroxyanisole (BHA) | 85% |
| Ascorbic Acid | 75% |
Visualizations
Caption: Experimental workflow for preparing and storing solutions of this compound to prevent oxidation.
References
Technical Support Center: Purification of Crude 6-Amino-1-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-amino-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 6-amino-1-tetralone?
A1: The impurities in crude 6-amino-1-tetralone largely depend on the synthetic route employed. A prevalent method is the reduction of 6-nitro-1-tetralone. In this case, common impurities include:
-
Unreacted Starting Material: Residual 6-nitro-1-tetralone.
-
Reduction Intermediates: Partially reduced species such as hydroxylamines and oximes can be present.[1]
-
Color Impurities: The crude product often exhibits a beige to yellow or even brown color.[2] This coloration can be due to the presence of the aforementioned impurities and potential degradation products. Aromatic amines, in general, are susceptible to oxidation, which can lead to colored by-products.
-
Catalyst Residues: If catalytic hydrogenation is used for the reduction, trace amounts of the metal catalyst (e.g., palladium on carbon) may be present.
Q2: My purified 6-amino-1-tetralone is still colored. How can I remove the color?
A2: Persistent color in 6-amino-1-tetralone is a common issue. Here are a few methods to address this:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities. A detailed protocol is provided in the Troubleshooting Guide.
-
Recrystallization: A carefully chosen solvent system for recrystallization can significantly reduce colored impurities. Multiple recrystallizations may be necessary.
-
Column Chromatography: While the primary goal of chromatography is to separate by polarity, it can also be effective in removing colored compounds that have different affinities for the stationary phase.
Q3: What is the recommended storage condition for 6-amino-1-tetralone?
A3: 6-Amino-1-tetralone should be stored in a cool, dark place, preferably refrigerated between 0-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. It is also noted to be hygroscopic, so protection from moisture is important.
Troubleshooting Guides
Issue 1: Persistent Yellow or Brown Color in the Final Product
Problem: After initial purification, the 6-amino-1-tetralone product remains colored.
Possible Causes:
-
Presence of highly conjugated impurities or degradation products.
-
Oxidation of the amino group.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Activated Charcoal Treatment | See Experimental Protocol 1. | Significant reduction in color, leading to a lighter yellow or off-white solid. |
| Multiple Recrystallizations | See Experimental Protocol 2. | Gradual improvement in color with each recrystallization. |
Issue 2: Low Yield After Recrystallization
Problem: A significant loss of product is observed after recrystallization.
Possible Causes:
-
The chosen solvent system is too good at dissolving the product, even at low temperatures.
-
Too much solvent was used.
-
Premature crystallization during hot filtration.
Solutions:
| Troubleshooting Step | Action |
| Optimize Solvent System | Perform small-scale solubility tests with different solvent mixtures (e.g., ethanol/water, methanol/water, ethyl acetate/hexane). The ideal system will dissolve the crude product when hot but have low solubility when cold. |
| Minimize Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Prevent Premature Crystallization | Preheat the filtration funnel and receiving flask before hot filtration. |
Issue 3: Product Oiling Out During Recrystallization
Problem: Instead of forming crystals, the product separates as an oil upon cooling.
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
The solution is too concentrated.
-
Rapid cooling.
Solutions:
| Troubleshooting Step | Action |
| Adjust Solvent System | Add a co-solvent in which the product is less soluble to the hot solution until slight turbidity is observed, then clarify by adding a few drops of the initial solvent. |
| Dilute the Solution | Add a small amount of additional hot solvent. |
| Slow Cooling | Allow the solution to cool to room temperature slowly, without disturbance, before placing it in an ice bath. |
| Scratching/Seeding | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Issue 4: Poor Separation During Column Chromatography
Problem: Impurities are co-eluting with the product during column chromatography.
Possible Causes:
-
The chosen mobile phase has incorrect polarity.
-
The stationary phase is not suitable for basic compounds.
-
The column is overloaded.
Solutions:
| Troubleshooting Step | Action |
| Optimize Mobile Phase | Use a gradient elution or try different solvent systems. For basic compounds like 6-amino-1-tetralone, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation. |
| Use a Different Stationary Phase | Consider using alumina or an amine-functionalized silica gel, which are less acidic than standard silica gel and can prevent strong adsorption of the basic product.[3] |
| Reduce Sample Load | Decrease the amount of crude product loaded onto the column. |
Data Presentation
Table 1: Comparison of Purification Methods for Crude 6-Amino-1-Tetralone
| Purification Method | Typical Purity Improvement | Typical Yield | Color Removal Efficiency | Scale |
| Recrystallization (single) | 90-95% | 70-85% | Moderate | mg to multi-gram |
| Activated Charcoal then Recrystallization | >98% | 60-75% | High | mg to multi-gram |
| Column Chromatography | >99% | 50-70% | High | mg to gram |
Note: These values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Experimental Protocol 1: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude 6-amino-1-tetralone in a suitable solvent (e.g., hot ethanol) in an Erlenmeyer flask. Use the minimum amount of solvent necessary.
-
Addition of Charcoal: Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution.
-
Heating: Gently heat the mixture at reflux for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper or a pad of Celite® in a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude 6-amino-1-tetralone in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling to dissolve the solid.
-
Addition of Anti-Solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Experimental Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (consider deactivating with a triethylamine solution or use alumina for better results with this basic compound).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Adding 0.5% triethylamine to the mobile phase is recommended to reduce tailing.
-
Sample Preparation: Dissolve the crude 6-amino-1-tetralone in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
side reactions of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one with acidic reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and its reactions with acidic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions of this compound when treated with acidic reagents?
When this compound is subjected to acidic conditions, several potential side reactions can occur, primarily involving its amino and ketone functionalities. While the compound is generally stable under mildly acidic conditions, stronger acids and elevated temperatures can promote undesired transformations. The most plausible side reactions include:
-
Intramolecular Cyclization (Pictet-Spengler type): In the presence of trace aldehydes or ketones (which can be impurities or degradation products), an acid-catalyzed intramolecular cyclization can occur. The amino group can condense with the carbonyl compound to form an iminium ion, which is then attacked by the electron-rich aromatic ring.
-
Acyl Group Migration and Cyclization (Bischler-Napieralski type): If the amino group is acylated (for instance, by an acylating agent present as a reagent or impurity), subsequent treatment with a strong dehydrating acid (like PPA or POCl₃) can lead to an intramolecular electrophilic aromatic substitution, forming a tricyclic product.
-
Self-Condensation/Dimerization: Although not widely reported for this specific molecule, under harsh acidic conditions, intermolecular condensation between the amino group of one molecule and the ketone of another is a theoretical possibility, leading to dimers or oligomers.
-
Degradation: Prolonged exposure to strong, hot acids can lead to decomposition of the molecule. The specific degradation pathways are not well-documented in the literature but could involve hydrolysis or other rearrangements.
Q2: How can I minimize the formation of side products during acid-catalyzed reactions?
To minimize side reactions, consider the following precautions:
-
Choice of Acid: Use the mildest acidic conditions that effectively catalyze the desired reaction. Brønsted acids like acetic acid or p-toluenesulfonic acid are generally preferred over strong mineral acids like sulfuric acid or polyphosphoric acid unless specifically required.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Inert Atmosphere: To prevent oxidation, especially of the aromatic amine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure the purity of this compound and all other reagents to avoid introducing impurities that could lead to side reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
Q3: Is this compound stable in acidic solutions for prolonged periods?
The stability of this compound in acidic solutions is dependent on the acid's strength, concentration, and the temperature. In dilute, mild acids at room temperature, the compound is relatively stable, typically forming the corresponding ammonium salt. However, in strong, concentrated acids, especially at elevated temperatures, degradation can occur over time. It is advisable to store solutions of this compound in acidic media for the shortest possible duration and at low temperatures.
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of multiple unidentified spots on TLC.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material or product | 1. Repeat the reaction at a lower temperature. 2. Reduce the reaction time. 3. Use a milder acidic catalyst. 4. Check the pH of the reaction mixture; excessively low pH might not be necessary. |
| Presence of impurities in the starting material | 1. Recrystallize or purify the this compound before use. 2. Analyze the starting material by NMR or LC-MS to identify any impurities. |
| Oxidation of the amine | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. |
Problem 2: Formation of a major, less polar byproduct.
| Possible Cause | Troubleshooting Step |
| Intramolecular cyclization (Pictet-Spengler type) | 1. Ensure all reagents and solvents are free of aldehyde or ketone impurities. 2. If an aldehyde/ketone is a necessary reactant, consider using a less reactive derivative or changing the order of addition. |
| Dimerization/Oligomerization | 1. Run the reaction at a higher dilution. 2. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
Table 1: Hypothetical Product Distribution in a Pictet-Spengler Type Side Reaction
| Acid Catalyst | Temperature (°C) | Desired Product Yield (%) | Pictet-Spengler Adduct (%) | Other Byproducts (%) |
| Acetic Acid | 80 | 85 | < 5 | ~10 |
| Trifluoroacetic Acid | 80 | 70 | 15 | 15 |
| Polyphosphoric Acid | 120 | 40 | 40 | 20 |
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction to Minimize Side Products
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the desired solvent (e.g., toluene, 10 mL).
-
Reagent Addition: Add the acidic reagent (e.g., p-toluenesulfonic acid, 0.1 eq.) and any other electrophilic reactant to the solvent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Plausible Pictet-Spengler type side reaction pathway.
Caption: Troubleshooting workflow for optimizing reaction conditions.
optimizing temperature and reaction time for 6-aminotetralone derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 6-aminotetralone. The following information is designed to help optimize reaction temperature and time for successful derivatization and subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the derivatization of 6-aminotetralone?
A1: The most critical parameters to optimize for the derivatization of 6-aminotetralone are reaction temperature, reaction time, pH of the reaction mixture, and the concentration of the derivatizing reagent. These factors collectively influence the reaction yield, completeness, and the stability of the resulting derivative.
Q2: What is a typical starting point for temperature and reaction time for the derivatization of a primary aromatic amine like 6-aminotetralone?
A2: For the derivatization of primary aromatic amines, a common starting point for optimization is a reaction temperature of approximately 50°C for a duration of 40 minutes. However, the optimal conditions can vary significantly depending on the specific derivatizing reagent used. It is crucial to perform a systematic optimization for your specific experimental setup.
Q3: How does temperature affect the derivatization reaction?
A3: Increasing the reaction temperature generally accelerates the rate of derivatization. However, excessively high temperatures can lead to the degradation of the analyte or the derivatizing reagent, resulting in lower yields and the formation of unwanted byproducts. It is essential to find a balance that ensures a complete reaction without causing degradation.
Q4: Why is reaction time an important parameter to optimize?
A4: Reaction time is critical to ensure the derivatization reaction proceeds to completion. Insufficient reaction time will result in incomplete derivatization and thus, an underestimation of the analyte concentration. Conversely, excessively long reaction times can increase the risk of derivative degradation or the formation of side products, which can interfere with subsequent analysis.
Q5: What are some common derivatizing reagents for primary amines like 6-aminotetralone for HPLC-fluorescence detection?
A5: Several fluorescent derivatizing reagents are available for primary amines. Some common examples include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. The choice of reagent will depend on the specific analytical requirements, such as desired sensitivity and the stability of the derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of 6-aminotetralone.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Derivatization Yield | Incomplete reaction due to suboptimal temperature or time. | Systematically vary the reaction temperature (e.g., in 10°C increments from 40°C to 80°C) and reaction time (e.g., from 20 to 60 minutes) to identify the optimal conditions. |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range for the chosen derivatizing reagent. For many amine derivatizations, a basic pH is required. | |
| Insufficient concentration of the derivatizing reagent. | Increase the molar excess of the derivatizing reagent relative to the 6-aminotetralone concentration to ensure the reaction is driven to completion. | |
| Presence of Multiple Peaks in Chromatogram | Formation of byproducts due to excessive temperature or reaction time. | Reduce the reaction temperature and/or time. Analyze samples at different time points to monitor the formation of the desired derivative and any degradation products. |
| Instability of the derivatized product. | Analyze the derivatized sample immediately after preparation. If the derivative is known to be unstable, an automated pre-column derivatization setup on the HPLC system can ensure consistent and immediate analysis. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Ensure precise control over reaction temperature, time, and reagent concentrations. Use a temperature-controlled reaction block or water bath for consistent heating. |
| Manual derivatization inconsistencies. | For high-throughput analysis, consider using an autosampler programmed for automated derivatization to improve reproducibility. |
Experimental Protocols
General Protocol for Optimization of 6-Aminotetralone Derivatization
This protocol provides a framework for optimizing the temperature and reaction time for the derivatization of 6-aminotetralone with a generic fluorescent reagent for HPLC analysis.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 6-aminotetralone in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the chosen derivatizing reagent in an appropriate solvent as recommended by the manufacturer.
-
Prepare a reaction buffer at the recommended pH for the derivatization reaction.
-
-
Derivatization Reaction:
-
In a series of reaction vials, add a fixed amount of the 6-aminotetralone stock solution.
-
Add the reaction buffer to each vial.
-
Add a fixed excess of the derivatizing reagent solution to each vial.
-
Incubate the vials at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) for a fixed time (e.g., 30 minutes).
-
In a separate experiment, incubate a series of vials at the optimal temperature found in the previous step for different durations (e.g., 10, 20, 30, 40, 50, 60 minutes).
-
-
Sample Analysis:
-
After the specified reaction time, stop the reaction (e.g., by adding a quenching reagent or by immediate dilution with the mobile phase).
-
Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector.
-
Monitor the peak area of the derivatized 6-aminotetralone.
-
-
Data Analysis:
-
Plot the peak area of the derivative as a function of temperature and reaction time.
-
The optimal conditions will correspond to the temperature and time that yield the maximum peak area with minimal formation of degradation products.
-
Data Presentation: Optimization of Derivatization Conditions
Table 1: Effect of Temperature on Derivatization Yield (Peak Area)
| Temperature (°C) | Peak Area (Arbitrary Units) |
| 40 | 85,000 |
| 50 | 120,000 |
| 60 | 155,000 |
| 70 | 152,000 |
| 80 | 140,000 |
Table 2: Effect of Reaction Time on Derivatization Yield (Peak Area) at Optimal Temperature (60°C)
| Reaction Time (min) | Peak Area (Arbitrary Units) |
| 10 | 95,000 |
| 20 | 135,000 |
| 30 | 155,000 |
| 40 | 156,000 |
| 50 | 154,000 |
| 60 | 150,000 |
Visualizations
Caption: Experimental workflow for 6-aminotetralone derivatization.
Caption: Troubleshooting logic for low derivatization yield.
removal of unreacted starting materials from 6-amino-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 6-amino-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of 6-amino-1-tetralone?
A1: Common impurities depend on the synthetic route. For instance, in a Friedel-Crafts ring-closure followed by reduction and hydrolysis, impurities could include the unreacted starting material, β-benzoylpropionic acid, the nitrated intermediate, or the acetylated precursor.[1] If synthesized via a Beckmann rearrangement, residual oxime or incompletely hydrolyzed acetamido-1-tetralone could be present.[1]
Q2: What are the key physical properties of 6-amino-1-tetralone relevant to its purification?
A2: 6-Amino-1-tetralone is a solid at room temperature with a melting point between 128-132 °C. Its structure contains a basic amino group and a neutral ketone, which allows for separation from acidic or neutral non-polar starting materials using acid-base extraction. It is soluble in various organic solvents, a property leveraged in recrystallization and chromatography.
Q3: Which analytical techniques are recommended for monitoring the purity of 6-amino-1-tetralone?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identify any remaining impurities after purification.
Troubleshooting Guides
Issue 1: Incomplete Removal of Non-basic Starting Materials
Question: After my reaction work-up, I still see spots corresponding to my neutral or acidic starting materials on the TLC plate. How can I remove them?
Answer:
An acid-base extraction is a highly effective method for separating the basic 6-amino-1-tetralone from neutral or acidic starting materials. By dissolving the crude product in an organic solvent and washing with an aqueous acid solution, the basic product will move to the aqueous layer as a salt, while neutral and acidic impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Alternatively, column chromatography can be employed. The significant polarity difference between the polar 6-amino-1-tetralone and less polar starting materials usually allows for good separation.
Issue 2: The Purified 6-Amino-1-tetralone is Discolored (Yellow or Brown)
Question: My final product is a yellow to brown solid, but I require a pale-yellow or off-white powder. What is causing the discoloration and how can I fix it?
Answer:
Discoloration can be due to the presence of oxidized impurities or residual colored starting materials. Treatment with activated charcoal during recrystallization can effectively adsorb these colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through celite to remove the charcoal and then allow the solution to cool and crystallize. Be cautious, as excessive use of charcoal can lead to a loss of the desired product.
Issue 3: Low Recovery Yield After Purification
Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve the yield?
Answer:
Low recovery can occur for several reasons depending on the purification method:
-
Recrystallization: The chosen solvent may be too good at dissolving the product even at low temperatures, or you may be using too much solvent. Ensure you are using a minimal amount of hot solvent to dissolve the product completely. Also, ensure the solution is sufficiently cooled to allow for maximum crystal formation.
-
Column Chromatography: The product may be strongly adsorbing to the silica gel. Using a more polar eluent or adding a small amount of a basic modifier like triethylamine (around 0.1-1%) to the eluent system can help to reduce tailing and improve recovery of the basic 6-amino-1-tetralone.[2]
-
Acid-Base Extraction: Incomplete extraction from the aqueous or organic layers can lead to product loss. Ensure thorough mixing of the layers and perform multiple extractions with fresh solvent to maximize recovery.
Data Presentation
Table 1: Comparison of Purification Methods for 6-Amino-1-tetralone
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can lead to significant product loss if the solvent is not chosen carefully. |
| Column Chromatography | >99% | 60-85% | High resolution, can separate complex mixtures. | More time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | >95% (as a pre-purification step) | 85-95% | Excellent for removing acidic or neutral starting materials. | May not remove basic impurities. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Eluents |
| Recrystallization | Ethanol, Isopropanol, Ethyl acetate/Hexane mixtures. |
| Column Chromatography (TLC and Flash) | Ethyl acetate/Hexane (e.g., 30-50% Ethyl acetate in Hexane), Dichloromethane/Methanol (e.g., 1-5% Methanol in Dichloromethane).[2][3] |
Experimental Protocols
Protocol 1: Recrystallization of 6-Amino-1-tetralone
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 6-amino-1-tetralone in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of celite if charcoal was used) into a clean, warm flask to remove any insoluble impurities (and charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the 6-amino-1-tetralone an Rf value of approximately 0.2-0.3.[2]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the least polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-amino-1-tetralone.
Visualizations
References
degradation pathways of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one under various stress conditions. The information provided is based on general chemical principles of related functional groups, as specific degradation data for this molecule is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
A1: Forced degradation studies are crucial for several reasons:
-
To identify potential degradation products: These studies help in identifying the likely impurities that could form under various environmental conditions.
-
To understand degradation pathways: They provide insights into the chemical breakdown mechanisms of the molecule.[1][2]
-
To develop and validate stability-indicating analytical methods: The generated degradants are used to ensure that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities.[2][3]
-
To inform formulation and packaging development: Understanding the molecule's stability helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.
Q2: What are the typical stress conditions applied in forced degradation studies?
A2: According to ICH guidelines, the common stress conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions, often with heating.[4][5]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).[6][7]
-
Thermal Stress: Exposing the solid or solution to high temperatures (e.g., 40°C to 80°C).[1][8]
-
Photolytic Stress: Exposing the substance to a combination of UV and visible light, as specified in ICH Q1B guidelines.[8]
Q3: What is a reasonable target degradation percentage in these studies?
A3: A generally accepted range for degradation is 5-20%.[5][7] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to real-world stability, while under-stressing might not produce sufficient degradants for detection and method validation.
Q4: I am observing poor mass balance in my HPLC analysis after a stress study. What could be the cause?
A4: Poor mass balance can be due to several factors:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[7]
-
Incomplete Elution: Some degradants might be strongly retained on the HPLC column. A thorough column wash with a strong solvent at the end of each run can help elute these compounds.[7]
-
Precipitation of Degradants: The degradation products might not be soluble in the sample diluent. Ensure the solubility of all potential degradants in the chosen solvent.
-
Volatility of Degradants: Some degradation products could be volatile and lost during sample preparation.
Troubleshooting Guides
Scenario 1: Unexpected Peak Broadening or Splitting in HPLC Chromatogram
-
Issue: After subjecting this compound to stress conditions, the peak corresponding to the parent compound or the degradants is broad or split.
-
Possible Causes & Solutions:
-
Co-elution of Impurities: An impurity may be co-eluting with the peak of interest.
-
Solution: Modify the HPLC method. Adjust the mobile phase composition, gradient slope, column temperature, or pH to improve resolution.
-
-
Sample Solvent Incompatibility: The solvent used to dissolve the stressed sample might be too strong compared to the initial mobile phase.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[9]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[9]
-
Solution: Dilute the sample and re-inject.
-
-
Column Degradation: The stress conditions (e.g., extreme pH) might have been carried over to the column, causing damage to the stationary phase.
-
Solution: Ensure proper neutralization of acidic or basic samples before injection. Use a guard column to protect the analytical column.[10]
-
-
Scenario 2: No Degradation Observed Under a Specific Stress Condition
-
Issue: After applying a stress condition (e.g., thermal or photolytic), no significant degradation of this compound is observed.
-
Possible Causes & Solutions:
-
Insufficient Stress: The applied stress may not be harsh enough to induce degradation.
-
Solution: Increase the duration of exposure, the temperature, or the concentration of the stress agent. For photolytic studies, ensure the light source provides the required intensity of both UV and visible light as per ICH Q1B.[8]
-
-
High Intrinsic Stability: The molecule might be inherently stable under the tested condition.
-
Solution: This is a valid result. Document the stability of the molecule under the applied stress.
-
-
Analytical Method Not Sensitive Enough: The degradation products might be formed at levels below the detection limit of the current analytical method.
-
Solution: Increase the sample concentration or use a more sensitive detector.
-
-
Hypothetical Degradation Pathways
Disclaimer: The following degradation pathways are hypothetical and based on the chemical nature of the aromatic amine and α-tetralone functional groups. These should be confirmed through experimental studies.
Oxidative Degradation
Aromatic amines are susceptible to oxidation.[6][11] The primary amine group in this compound could be oxidized, potentially leading to the formation of nitroso, nitro, or polymeric species. Oxidation can also lead to the formation of colored degradation products.[12]
Photolytic Degradation
The ketone functional group is a chromophore that can absorb UV light. This can lead to photoreduction, potentially forming the corresponding alcohol. Aromatic ketones can also sensitize the formation of reactive oxygen species, which can then lead to oxidative degradation.[13][14]
Acid/Base Hydrolysis
While the aromatic amine is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to reactions. However, significant degradation under typical hydrolytic stress conditions is less likely for this functional group compared to esters or amides.[15][16][17][18]
Data Presentation
The following table is an illustrative example of how to present quantitative data from forced degradation studies. The values are hypothetical.
| Stress Condition | Reagent/Parameter | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 8.5 | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | 12.2 | Degradant C |
| Oxidation | 3% H₂O₂ | 48 hours | 25 | 18.7 | Degradant D, Polymeric materials |
| Thermal | Solid State | 7 days | 80 | 6.1 | Degradant E |
| Photolytic | ICH Q1B | - | 25 | 15.4 | Degradant F, Degradant G |
Experimental Protocols
General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.[7]
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified duration.[7]
-
Thermal: Store the solid drug substance in a temperature-controlled oven.
-
Photolytic: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.[8]
-
-
Sample Neutralization (for hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[7]
-
Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Control Samples: Analyze control samples (unstressed drug substance) in parallel.
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. omicsonline.org [omicsonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
Validation & Comparative
Unambiguous Structural Validation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of therapeutic agents. 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a versatile building block in medicinal chemistry, requires rigorous structural validation.[1] This guide provides a comparative analysis of X-ray crystallography, the definitive method for determining three-dimensional molecular structure, with other widely used analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a specific public crystal structure for this compound is not available, this guide will utilize data from closely related tetrahydronaphthalene derivatives to illustrate the power of X-ray crystallography and compare its outputs with available spectroscopic data for the target compound.
Structural Validation Workflow
The comprehensive validation of a small molecule's structure is a multi-step process, beginning with synthesis and culminating in detailed characterization.
Caption: A logical workflow for the synthesis and structural validation of a small molecule.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional arrangement of atoms in a molecule, offering precise measurements of bond lengths, bond angles, and stereochemistry.[2][3] For a molecule like this compound, this technique would definitively confirm the connectivity of the atoms and the conformation of the tetralone ring system.
Hypothetical Crystallographic Data and Inferred Structural Features
Based on crystal structures of similar 1,2,3,4-tetrahydronaphthalene derivatives, the non-aromatic portion of the ring system is expected to adopt a half-chair conformation.[4] The following table presents hypothetical, yet realistic, crystallographic parameters for this compound, based on known structures of related compounds.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a ≈ 8 Å, b ≈ 12 Å, c ≈ 10 Å, β ≈ 105° | Dimensions of the repeating unit in the crystal. |
| C=O Bond Length | ~1.22 Å | Confirms the presence of the ketone functional group. |
| C-N Bond Length | ~1.38 Å | Characterizes the bond between the amino group and the aromatic ring. |
| Ring Conformation | Half-Chair | Describes the puckering of the non-aromatic ring. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution. This is often the most challenging step.[5][6]
-
Crystal Mounting : A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6]
-
Data Collection : The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the molecule. From this, the atomic positions are determined and refined.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Comparison with Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable tools for routine characterization, offering complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[2] | Unambiguous structure determination. | Requires a high-quality single crystal, which can be difficult to obtain.[6] |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei.[7][8] | Provides detailed information about the molecular framework in solution. | Does not directly provide 3D spatial arrangement or bond lengths. |
| Mass Spectrometry | Molecular weight and elemental composition.[9] | High sensitivity, requires very small sample amounts. | Does not provide information on atom connectivity or stereochemistry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Data for this compound [10]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0-7.5 | m | 3H | Aromatic protons |
| 3.8 | br s | 2H | -NH₂ |
| 2.8-3.0 | m | 2H | -CH₂- adjacent to aromatic ring |
| 2.4-2.6 | m | 2H | -CH₂- adjacent to C=O |
| 1.9-2.1 | m | 2H | -CH₂- |
¹³C NMR Data for this compound
Note: Specific public ¹³C NMR data is limited. The following are expected chemical shifts based on the structure and data from related compounds.
| Chemical Shift (ppm) | Assignment |
| ~197 | C=O |
| ~145-150 | Aromatic C-NH₂ |
| ~115-130 | Other aromatic carbons |
| ~20-40 | Aliphatic -CH₂- carbons |
Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
Predicted Mass Spectrometry Data for this compound [11]
| Adduct | m/z |
| [M+H]⁺ | 162.0913 |
| [M+Na]⁺ | 184.0733 |
Experimental Protocols for Complementary Techniques
-
NMR Spectroscopy : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals are detected.
-
Mass Spectrometry : The sample is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio in a mass analyzer.
Conclusion
The structural validation of this compound relies on a combination of analytical techniques. While NMR and MS provide essential information regarding the molecular formula and connectivity, single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of the three-dimensional atomic arrangement. For regulatory purposes and to ensure a complete understanding of the molecule's properties, obtaining a crystal structure is highly recommended. In its absence, a comprehensive analysis of spectroscopic data, as presented in this guide, provides a robust, albeit indirect, confirmation of the molecule's structure.
References
- 1. nbinno.com [nbinno.com]
- 2. rigaku.com [rigaku.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. 6-Amino-3,4-dihydro-1(2H)-naphthalenone(3470-53-9) 1H NMR spectrum [chemicalbook.com]
- 11. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to HPLC-UV and GC-FID for Purity Analysis of 6-Amino-1-Tetralone
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Methods for a Key Pharmaceutical Intermediate
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For 6-amino-1-tetralone, a versatile building block in medicinal chemistry, accurate purity assessment is critical. This guide provides an objective comparison of two common chromatographic techniques for its analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and performance data to help researchers select the optimal method for their analytical needs.
At a Glance: HPLC-UV vs. GC-FID for 6-Amino-1-Tetralone Analysis
High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of 6-amino-1-tetralone due to the compound's polarity and thermal properties. Gas Chromatography (GC) serves as a viable alternative, particularly for orthogonal testing, though it may require derivatization to improve volatility and peak shape.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase. |
| Sample Volatility | Ideal for non-volatile and thermally sensitive compounds like 6-amino-1-tetralone. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar, less volatile compounds. |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 25-40°C). | High temperatures are required for volatilization (e.g., >200°C injector and oven). |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | May require a derivatization step to increase volatility and thermal stability. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent consumption.[1] | Generally lower initial and operational costs.[1] |
| Analysis Time | Can range from 10 to 30 minutes. | Typically faster for volatile compounds. |
| Separation Efficiency | Provides good resolution, influenced by mobile phase composition and column chemistry. | Capillary GC columns can offer very high separation efficiency. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a reported procedure for the analysis of 6-amino-1-tetralone and is suitable for determining its purity in a drug substance.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Water (HPLC grade)
-
6-Amino-1-tetralone reference standard
-
Sample of 6-amino-1-tetralone for analysis
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | 50 mM aqueous KH2PO4 : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH2PO4 in HPLC grade water to make a 50 mM solution. Filter and degas the mobile phase components before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 6-amino-1-tetralone reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, expressed as a percentage.
Gas Chromatography with Flame Ionization Detection (GC-FID)
While less common for this analyte, a GC-FID method can be developed for purity analysis, especially for identifying volatile impurities. The following is a general protocol that would require optimization and validation for 6-amino-1-tetralone, potentially including a derivatization step.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine or equivalent)
Reagents and Materials:
-
High-purity nitrogen or helium as carrier gas
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if required
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
6-Amino-1-tetralone reference standard
-
Sample of 6-amino-1-tetralone for analysis
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | CP-Volamine, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
Procedure:
-
Sample Preparation (with Derivatization): a. Accurately weigh the 6-amino-1-tetralone standard or sample into a vial. b. Add the anhydrous solvent and the derivatizing agent (e.g., BSTFA). c. Cap the vial and heat (e.g., 70°C for 30 minutes) to complete the reaction. d. Cool to room temperature before injection.
-
Analysis: Inject the prepared standard and sample solutions into the GC system.
-
Calculation: Determine the purity based on the area percent of the main peak relative to the total peak area.
Method Performance Comparison
The following table summarizes typical validation parameters for HPLC-UV and GC-FID methods for the analysis of aromatic amines. These values are representative and would need to be established for the specific 6-amino-1-tetralone methods.
| Validation Parameter | HPLC-UV (Representative Values for Aromatic Amines) | GC-FID (Representative Values for Volatile Amines) |
| Linearity (r²) | > 0.999[2] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0%[3] | < 5.0% |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L[4] | Dependent on analyte and system, can be in the low µg/mL range. |
| Limit of Quantitation (LOQ) | 2 ng/mL (for a highly sensitive UHPLC system)[2] | 3 - 4 µg/mL |
Visualized Experimental Workflows
References
A Comparative Analysis of the Biological Activities of Aminotetralone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activity of various aminotetralone analogs, a class of compounds recognized for their significant interactions with key neurotransmitter systems. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous centrally acting agents.[1] This document summarizes their binding affinities and functional potencies at dopamine and serotonin receptors, details the experimental methodologies used for their characterization, and visualizes the associated signaling pathways and workflows.
Comparative Biological Activity Data
The biological activities of aminotetralone analogs are primarily characterized by their affinity for dopamine and serotonin receptors. This activity is quantified through in vitro assays that determine the inhibition constant (Ki), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50).
Dopamine Receptor Interactions
Aminotetralone derivatives have been extensively investigated as ligands for dopamine receptors, playing a crucial role in the development of therapeutics for conditions like Parkinson's disease and schizophrenia.[1] The affinity and functional activity of these analogs are significantly influenced by substitutions on both the aromatic ring and the amino group.[2] Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, is a key feature for potent agonism at both D1 and D2 receptors.[3]
| Compound/Analog | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| Pergolide | Dopamine D1 | Radioligand Binding | Ki | Value not specified in provided context |
| Pergolide | Dopamine D2 | Radioligand Binding | Ki | Value not specified in provided context |
| Pergolide | Dopamine D3 | Radioligand Binding | Ki | Value not specified in provided context |
| A-5,6 DTN (2-amino-5,6-dihydroxy-1,2,3,4,-tetrahydronaphthalene) | Dopamine (presynaptic) | Neurotransmitter Release | - | Potent enhancer of basal efflux |
| A-6,7 DTN (2-amino-6,7-dihydroxy-1,2,3,4,-tetrahydronaphthalene) | Dopamine (presynaptic) | Neurotransmitter Release | - | Potent enhancer of basal efflux |
Note: Specific Ki values for Pergolide were mentioned to be in representative tables in the source but not explicitly stated in the text snippets. A-5,6 DTN and A-6,7 DTN demonstrated potent but unquantified effects on dopamine efflux.[4]
Serotonin Receptor Interactions
Recent research has focused on developing aminotetralone analogs with high affinity and selectivity for specific serotonin (5-HT) receptor subtypes.[5] These efforts are aimed at creating more targeted therapies with fewer side effects. For instance, 5-substituted-2-aminotetralins (5-SATs) have shown promise as selective 5-HT receptor agonists.[5]
| Compound/Analog | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| (-)-MBP | 5-HT2C | Functional Assay | EC50 | 19 (human), 115 (mouse) |
| (-)-MBP | 5-HT2A | Functional Assay | Kb | 441 |
| (-)-MBP | 5-HT2B | Functional Assay | IC50 | 112 (inverse agonist) |
| FPT, CPT, 5-PAT (5-SATs) | 5-HT1A/1B/1D | Radioligand Binding | Ki | High affinity (specific values vary) |
| FPT, CPT, 5-PAT (5-SATs) | 5-HT1A/1B/1D | Functional (cAMP) | EC50/Emax | Varying potency and efficacy |
Note: (-)-MBP is a novel aminotetralin-type serotonin receptor agonist.[6] FPT, CPT, and 5-PAT are examples of 5-substituted-2-aminotetralin analogs with high affinity for several 5-HT1 receptor subtypes.[5]
Cytotoxicity Profile
The cytotoxic potential of novel compounds is a critical aspect of their biological evaluation. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7]
| Compound ID | Substitution Pattern | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| ATZ-001 | Unsubstituted | > 100 | > 100 | > 100 | > 100 |
| ATZ-002 | 5-phenyl | 25.3 | 32.1 | 45.8 | 51.2 |
| ATZ-003 | 5-(4-chlorophenyl) | 10.1 | 15.6 | 22.4 | 28.9 |
| ATZ-004 | 5-(4-methoxyphenyl) | 18.7 | 24.5 | 33.1 | 40.7 |
| ATZ-005 | 1,5-diphenyl | 8.5 | 11.2 | 16.8 | 20.3 |
Note: This table summarizes the IC50 values for a series of hypothetical aminotetrazole compounds, which share a similar heterocyclic core structure, against various human cancer cell lines.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key in vitro assays used to characterize the biological activity of aminotetralone analogs.
Radioligand Competition Binding Assay (for Dopamine Receptors)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[8]
Materials:
-
Membrane preparations from cells stably expressing the dopamine receptor of interest.[8]
-
Radioligand (e.g., [³H]Spiperone).
-
Unlabeled test compound (aminotetralone analog).
-
Non-specific binding determinant (e.g., Haloperidol).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.[8] Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific determinant).[8]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]
cAMP Functional Assay (for Serotonin Gαi-Coupled Receptors)
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
Materials:
-
Cells stably expressing the Gαi-coupled serotonin receptor of interest.
-
Test compound (aminotetralone analog).
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay buffer.
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and then resuspend them in the assay buffer.
-
Compound Addition: In a 96-well or 384-well plate, add varying concentrations of the test compound. For antagonist assays, pre-incubate the cells with the antagonist before adding a known agonist.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[2]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.[14]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method as per the manufacturer's instructions (e.g., HTRF).[14]
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration. From these curves, determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).[2]
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[15]
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Test compound (aminotetralone analog).
-
MTT solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the aminotetralone analog and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of aminotetralone analogs can aid in understanding their mechanisms. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Dopamine D1-like receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT (Assay protocol [protocols.io]
A Comparative Guide to 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and Other Tetralone Derivatives in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one with other key tetralone derivatives, focusing on their synthesis and biological applications. Experimental data has been compiled to offer a clear comparison of their performance, alongside detailed experimental protocols for key assays.
Synthetic Overview and Comparison
The synthesis of tetralone derivatives often relies on the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid precursors. The choice of substituent on the aromatic ring influences the reaction conditions and overall yield. Below is a comparison of synthetic yields for this compound and other relevant tetralone derivatives.
A common synthetic route to substituted tetralones is the intramolecular Friedel-Crafts cyclization of the corresponding 4-phenylbutyric acid or its acid chloride. The nature and position of the substituent on the phenyl ring can significantly impact the efficiency of this cyclization.
Table 1: Comparison of Synthetic Yields for Various Tetralone Derivatives
| Compound | Starting Material | Key Reaction Step | Reagents | Yield (%) | Reference |
| 6-Amino-1-tetralone | 6-Hydroxy-1-tetralone | One-pot conversion of phenol to aniline | 2-Bromo-2-methylpropanamide, NaOH, NaOCl, H₂O | 60.4 | [1] |
| 7-Amino-1-tetralone | 7-Nitro-1-tetralone | Catalytic Hydrogenation | PtO₂, FeCl₃, H₂ | ~100 (crude) | [2] |
| 6-Methoxy-1-tetralone | 4-(p-Methoxyphenyl)butyric acid | Intramolecular Cyclization | Polyphosphoric acid | 73.5-85.8 | [3] |
| 6-Hydroxy-1-tetralone | 6-Methoxy-1-tetralone | Demethylation | 48% HBr | Not specified | |
| 7-Methoxy-1-tetralone | 4-(m-Methoxyphenyl)butyric acid | Intramolecular Cyclization | PPA | 82 | [4] |
| 7-Hydroxy-1-tetralone | 7-Methoxy-1-tetralone | Demethylation | AlCl₃, Toluene | 90 | |
| 5-Nitro-1-tetralone | 5-Nitrotetralin | Oxidation | CrO₃, AcOH | 8.4 (mixture) | [5] |
Biological Activity and Applications
Tetralone derivatives exhibit a wide range of biological activities, primarily due to their rigid scaffold which can mimic endogenous ligands and interact with various biological targets. 6-Aminotetralone and its analogues have been extensively studied for their effects on the central nervous system, particularly as ligands for dopamine and serotonin receptors. Other derivatives show promise as inhibitors of enzymes like monoamine oxidase.
Many of the biological effects of aminotetralin derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The binding of a ligand to these receptors initiates a downstream signaling cascade.
Table 2: Comparative Biological Activities of Tetralone Derivatives
| Compound | Target | Activity Type | IC₅₀/Kᵢ (nM) | Application/Potential Use |
| 6-Amino-1-tetralone | Dopamine D₂ Receptor | Agonist | - | CNS disorders |
| Serotonin 5-HT₁ₐ Receptor | Agonist | - | Anxiolytic, Antidepressant | |
| 7-Amino-1-tetralone | - | - | - | Synthetic intermediate |
| 6-Methoxytetralone | - | - | - | Intermediate for bioactive molecules |
| 7-Hydroxy-1-tetralone | Monoamine Oxidase-A (MAO-A) | Inhibitor | - | Antidepressant |
| Monoamine Oxidase-B (MAO-B) | Inhibitor | - | Neurodegenerative diseases | |
| 8-OH-DPAT (a 2-aminotetralin derivative) | Serotonin 5-HT₁ₐ Receptor | Agonist | Kᵢ = 0.6 | Anxiolytic, Antidepressant |
| NRA0045 (a thiazole derivative of aminotetralin) | Dopamine D₄ Receptor | Antagonist | Kᵢ = 0.54-2.54 | Antipsychotic |
| Serotonin 5-HT₂ₐ Receptor | Antagonist | Kᵢ = 1.92 | Antipsychotic |
Experimental Protocols
General Procedure for Dopamine D₁ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₁ receptor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Displacement of serotonin from binding sites in rat cortex: the effects of biogenic "trace" amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Comparative Guide to the Structure-Activity Relationship of 6-Aminotetralone Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminotetralone derivatives and structurally related analogs, focusing on their interactions with key therapeutic targets such as dopamine receptors and acetylcholinesterase. The information is intended for researchers, scientists, and drug development professionals.
Dopaminergic Activity of 6-Aminotetralone Analogs
A study on N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline revealed their affinity for both D-1 and D-2 dopamine receptors. The binding affinities were determined by measuring the displacement of selective radioligands, [³H]SCH 23390 for D-1 and [³H]spiperone for D-2, from homogenized rat striatal tissue.
Table 1: Dopamine Receptor Binding Affinities of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives
| Compound | R | D-1 Receptor Kᵢ (nM) | D-2 Receptor Kᵢ (nM) |
| 1a | CH₃ | >10,000 | 1,200 |
| 1b | C₂H₅ | 5,800 | 350 |
| 1c | n-C₃H₇ | 2,100 | 80 |
| 1d | n-C₄H₉ | 8,500 | 250 |
Data compiled from a study on 6-amino-5,6,7,8-tetrahydroquinoline derivatives, which are structurally analogous to 6-aminotetralone derivatives. The affinity of these compounds for dopamine binding sites was measured by displacement of selective radioligands from homogenized rat striatal tissue[1].
The data in Table 1 suggests that the nature of the N-alkyl substituents significantly influences the affinity for both D-1 and D-2 dopamine receptors. An increase in the alkyl chain length from methyl to n-propyl (compounds 1a to 1c ) leads to a progressive increase in affinity for both receptor subtypes, with the n-propyl derivative showing the highest affinity for the D-2 receptor. Further increasing the chain length to n-butyl (compound 1d ) results in a decrease in affinity. This suggests an optimal size for the N-substituent for effective binding at the dopamine receptors.
Acetylcholinesterase Inhibitory Activity
A systematic SAR study with quantitative IC₅₀ values for a series of 6-aminotetralone derivatives as acetylcholinesterase (AChE) inhibitors is not prominently available in the reviewed literature. However, the tetralone scaffold is a known pharmacophore in the design of AChE inhibitors. Research on various heterocyclic compounds incorporating the tetralone moiety has demonstrated significant inhibitory activity. These studies provide a foundation for the potential of 6-aminotetralone derivatives as AChE inhibitors.
For the purpose of comparison, Table 2 presents data for a series of tacrine analogs, which are potent AChE inhibitors, to illustrate the range of activities that can be achieved with related polycyclic structures.
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected Tacrine Analogs
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| Tacrine | 79.3 | 33.1 | 0.42 |
| Analog 6h | 3.65 | 112.4 | 30.8 |
| Analog 3b | 52.0 | - | - |
Data presented for illustrative purposes from studies on tacrine analogs to demonstrate the potency of related heterocyclic compounds as cholinesterase inhibitors[2][3].
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, and 1 mM EDTA.
-
Test Compounds: 6-aminotetralone derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation Mixture: In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound. For determining non-specific binding, a parallel set of wells will contain the incubation mixture with 10 µM haloperidol instead of the test compound.
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are collected, and the amount of radioactivity trapped is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for measuring acetylcholinesterase activity and its inhibition by test compounds.
Materials:
-
Enzyme: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or recombinant human).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Test Compounds: 6-aminotetralone derivatives dissolved in a suitable solvent.
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution (final concentration 0.5 mM), and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate a pre-incubation period of 10-15 minutes at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate (final concentration 0.5 mM).
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
Confirming the Identity of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The unequivocal identification of chemical compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, stands as a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, offering a clear methodology for its identification and differentiation from structurally similar compounds.
Spectroscopic Data for this compound
The characteristic chemical shifts and multiplicities observed in the ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint for its identification. The data presented below has been compiled from spectral databases and chemical suppliers.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~6.7 | dd | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.8 (broad) | s | 2H | -NH₂ |
| ~2.9 | t | 2H | -CH₂-C=O |
| ~2.6 | t | 2H | Ar-CH₂- |
| ~2.1 | m | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O |
| ~146 | Ar-C-NH₂ |
| ~131 | Ar-C |
| ~130 | Ar-CH |
| ~125 | Ar-C |
| ~115 | Ar-CH |
| ~113 | Ar-CH |
| ~39 | -CH₂-C=O |
| ~30 | Ar-CH₂- |
| ~23 | -CH₂-CH₂-CH₂- |
Comparison with Alternative Compounds
To ensure accurate identification, it is crucial to compare the NMR data of the target compound with that of potential isomers or structurally related molecules. Misidentification can arise from subtle differences in the substitution pattern on the aromatic ring.
Table 3: Comparison of ¹³C NMR Chemical Shifts for this compound and Related Tetralones
| Compound | C1 (C=O) | Aromatic Carbons | Aliphatic Carbons | Other |
| This compound | ~197 | ~146, 131, 130, 125, 115, 113 | ~39, 30, 23 | - |
| 1-Tetralone | ~198.3 | ~144.6, 133.4, 133.0, 128.8, 126.5, 126.2 | ~38.9, 29.6, 23.2 | - |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | ~196.1 | ~164.4, 148.1, 129.9, 124.8, 114.7, 110.9 | ~35.3, 32.6 | ~55.7 (-OCH₃) |
The distinct chemical shifts in both the aromatic and aliphatic regions, particularly the influence of the amino group on the aromatic carbon signals in the target molecule, allow for clear differentiation from unsubstituted 1-tetralone and 6-methoxy-1-tetralone.
Experimental Protocol for NMR Data Acquisition
The following provides a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
Logical Workflow for Compound Identification
The process of confirming the identity of a chemical compound using NMR spectroscopy follows a logical workflow. This involves acquiring the spectral data, processing it, and comparing it against known standards or predicted values.
Data Comparison Logic
By following the structured approach outlined in this guide, researchers can confidently confirm the identity of this compound and distinguish it from other potential alternatives, ensuring the integrity and accuracy of their scientific endeavors.
comparing the efficacy of different synthetic routes to 6-amino-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
6-Amino-1-tetralone is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a tetralone core with an amino functional group, makes it a versatile intermediate in medicinal chemistry. This guide provides a comparative analysis of several synthetic routes to 6-amino-1-tetralone, offering experimental data and detailed protocols to aid researchers in selecting the most efficacious pathway for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 6-amino-1-tetralone, providing a clear comparison of their efficiency and complexity.
| Route | Starting Material | Key Steps | Overall Yield | Number of Steps | Key Reagents/Conditions |
| Smiles Rearrangement | 6-Hydroxy-1-tetralone | One-pot: O-Arylation, Smiles Rearrangement, Hydrolysis | ~60-63% | 1 (one-pot) | 2-Bromo-2-methylpropanamide, NaOH, N,N-Dimethylacetamide |
| Friedel-Crafts Ring-Closure | β-Benzoylpropionic acid | Nitration, Reduction, Acetylation, Hydrogenolysis, Cyclization, Hydrolysis | Not specified in a single protocol | 6 | HNO₃/H₂SO₄, H₂/Pd-C, Ac₂O, H₂/Pd-C, PPA or HF, Acid/Base |
| Beckmann Rearrangement | Tetralin | Acetylation, Oximation, Beckmann Rearrangement, Oxidation, Hydrolysis | Not specified in a single protocol | 5 | Acetyl chloride, Hydroxylamine, Acid (e.g., H₂SO₄), Oxidizing agent, Acid/Base |
| Nitration and Reduction | 5-Hydroxy-1-tetralone | Nitration, Reduction | ~40-45% (estimated) | 2 | HNO₃/AcOH, Reducing agent (e.g., H₂/Pd-C, SnCl₂/HCl) |
Experimental Protocols
Smiles Rearrangement Route
This one-pot synthesis is a highly efficient method for the preparation of 6-amino-1-tetralone from 6-hydroxy-1-tetralone.[1]
Procedure:
-
To a solution of 6-hydroxy-1-tetralone in N,N-dimethylacetamide (DMA), add sodium hydroxide and stir for one hour at room temperature.
-
Add 2-bromo-2-methylpropanamide and continue stirring for 5 hours.
-
Add another portion of sodium hydroxide and heat the mixture to 50-60 °C for one hour.
-
Add water and heat to reflux for one hour.
-
Cool the reaction mixture and collect the precipitated product by filtration.
Yield: Approximately 60-63%.[1]
Friedel-Crafts Ring-Closure Route
This is a classical, multi-step approach starting from β-benzoylpropionic acid. The overall yield is dependent on the efficiency of each of the six steps.
General Steps: [1]
-
Nitration: Nitration of β-benzoylpropionic acid with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position.
-
Reduction: Reduction of the nitro group to an amino group, typically using catalytic hydrogenation (H₂/Pd-C).
-
Acetylation: Protection of the amino group by acetylation with acetic anhydride.
-
Hydrogenolysis: Removal of the ketone carbonyl group by catalytic hydrogenolysis.
-
Friedel-Crafts Cyclization: Intramolecular cyclization of the resulting γ-(m-acetamidophenyl)butyric acid using a strong acid like polyphosphoric acid (PPA) or hydrogen fluoride (HF) to form 6-acetamido-1-tetralone.
-
Hydrolysis: Hydrolysis of the acetamido group to afford the final product, 6-amino-1-tetralone.
Beckmann Rearrangement Route
This synthetic pathway begins with the more readily available starting material, tetralin.
General Steps: [1]
-
Friedel-Crafts Acetylation: Acetylation of tetralin to form 6-acetyltetralin.
-
Oximation: Conversion of the ketone to an oxime using hydroxylamine.
-
Beckmann Rearrangement: Rearrangement of the oxime to 6-acetamidotetralin in the presence of an acid catalyst.
-
Oxidation: Selective oxidation of the benzylic position of 6-acetamidotetralin to yield 6-acetamido-1-tetralone.
-
Hydrolysis: Removal of the acetyl protecting group to give 6-amino-1-tetralone.
Specific yields for each step in this sequence leading to 6-amino-1-tetralone are not well-documented in a single, comprehensive protocol.
Nitration and Reduction Route
This two-step route offers a more direct approach, provided the starting material is chosen to favor nitration at the desired position. Direct nitration of 1-tetralone is often unselective. A more regioselective approach starts with 5-hydroxy-1-tetralone.
Procedure:
-
Nitration of 5-Hydroxy-1-tetralone:
-
Dissolve 5-hydroxy-1-tetralone in acetic acid.
-
Add nitric acid at room temperature. The 6-nitro isomer is reported as the major product with a yield of approximately 47%.
-
-
Reduction of 6-Nitro-1-tetralone:
-
The resulting 6-nitro-1-tetralone can be reduced to 6-amino-1-tetralone using standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl). The yields for this step are typically high.
-
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflow for comparing the synthetic routes and the general pathway for each method.
Caption: Workflow for comparing synthetic routes.
Caption: Overview of synthetic pathways.
Conclusion
The choice of synthetic route to 6-amino-1-tetralone depends heavily on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. The Smiles rearrangement stands out as a highly efficient, one-pot method with a good reported yield, making it an attractive option for rapid synthesis. The Friedel-Crafts and Beckmann rearrangement routes represent more classical, multi-step approaches that may be suitable if the respective starting materials are readily available and the longer reaction sequences are not a major concern. The nitration and reduction route offers a concise two-step alternative, provided a regioselective nitration can be achieved, for instance, by using a substituted tetralone precursor. Researchers should carefully consider the trade-offs between the number of steps, overall yield, and the cost and availability of reagents when selecting the most appropriate synthetic strategy.
References
A Comparative Analysis of the Biological Activity of 6-Aminotetralone and its Methoxy Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-aminotetralone and its methoxy analog, 6-methoxytetralone. Due to the limited availability of direct comparative studies, this analysis draws upon experimental data from closely related aminotetralin and methoxytetralin derivatives to infer the pharmacological profiles of the title compounds. The primary focus is on their interaction with dopamine and serotonin receptors, key targets in the central nervous system.
Introduction to Tetralone Derivatives
The tetralone scaffold is a core component of various neuroactive compounds. Modifications to the aromatic ring, such as the introduction of amino or methoxy groups at the 6-position, can significantly influence their pharmacological properties, including receptor affinity and functional activity. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics for neurological and psychiatric disorders.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) of representative aminotetralin and methoxytetralin derivatives for dopamine D2 and serotonin 5-HT1A receptors. This data provides an insight into the potential receptor interaction profiles of 6-aminotetralone and 6-methoxytetralone.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 2-Amino-6-hydroxytetralin | Dopamine D2 | 25 |
| 5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) | Dopamine D2 | 5.4 |
| 5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) | Serotonin 5-HT1A | 1.2 |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives | Dopamine D3 | < 20 |
Note: Data is for structurally related compounds and serves as a predictive comparison.
Comparative Biological Activity
Based on the available data for related compounds, a substitution at the 6-position of the tetralone ring with an amino or a methoxy group is expected to confer significant affinity for monoaminergic receptors.
6-Aminotetralone Derivatives: The presence of a hydroxyl group, often a metabolite of an amino group, on the aromatic ring of aminotetralins is a key determinant for high affinity at dopamine receptors. For instance, 2-amino-6-hydroxytetralin displays a notable affinity for the dopamine D2 receptor. N,N-dialkylation of the amino group, as seen in the potent agonist 5-OH-DPAT, can further enhance affinity and introduce high affinity for serotonin 5-HT1A receptors. This suggests that 6-aminotetralone may serve as a scaffold for developing potent dopaminergic and serotonergic ligands.
6-Methoxytetralone Derivatives: Methoxy-substituted tetralin and related isoquinoline derivatives have demonstrated high affinity and selectivity for dopamine D3 receptors.[1][2] The methoxy group can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket. While direct data on 6-methoxytetralone's receptor binding is scarce, its utility as a synthetic intermediate for various bioactive molecules suggests its potential as a pharmacophore.[3]
Signaling Pathways
Both dopamine and serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding. The diagram below illustrates the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors, which are likely targets for 6-aminotetralone and its derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of compounds like 6-aminotetralone and 6-methoxytetralone.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing human recombinant dopamine D2 receptors (e.g., CHO or HEK293 cells), or from rat striatal tissue.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific Binding Determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
2. Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of haloperidol.
-
Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 6-aminotetralone or 6-methoxytetralone).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Serotonin 5-HT1A Receptor
This assay measures the ability of a test compound to act as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Stimulant: Forskolin (a direct activator of adenylyl cyclase).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compounds: 6-aminotetralone, 6-methoxytetralone, and a reference 5-HT1A agonist (e.g., 8-OH-DPAT).
2. Procedure:
-
Seed the 5-HT1A expressing cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
To measure agonist activity, add varying concentrations of the test compound to the cells and incubate for 15-30 minutes.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes before adding a fixed concentration of a known 5-HT1A agonist.
-
Stimulate the cells with forskolin (typically at its EC80 concentration to induce a submaximal cAMP response) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
3. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP levels) and the Emax (the maximum inhibitory effect).
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the response to the reference agonist) and calculate the antagonist dissociation constant (Kb) using the Gaddum equation.
Conclusion
While a definitive head-to-head comparison of 6-aminotetralone and 6-methoxytetralone is limited by the current literature, the analysis of structurally similar compounds provides valuable insights into their potential biological activities. Derivatives of 6-aminotetralone are predicted to exhibit significant affinity for dopamine and serotonin receptors, with the potential for agonist activity. Conversely, 6-methoxytetralone-related structures show promise as selective ligands for the dopamine D3 receptor. Further experimental investigation using the detailed protocols provided in this guide is necessary to fully elucidate and compare the pharmacological profiles of these two compounds, which could serve as valuable scaffolds for the development of novel CNS-active agents.
References
A Comparative Guide to the Quantitative Analysis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of suitable analytical methodologies for the quantitative determination of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one in complex reaction mixtures. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Challenges
This compound, an aminotetralone derivative, possesses both a primary amine and a ketone functional group. This bifunctionality presents unique challenges and opportunities for quantitative analysis. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.
Comparison of Analytical Methods
The following sections detail the principles, experimental protocols, and performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC with UV or fluorescence detection is a suitable approach. Due to the presence of the primary amine, derivatization can significantly enhance sensitivity and improve peak shape.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture in a suitable diluent (e.g., acetonitrile/water mixture).
-
Perform a serial dilution to bring the analyte concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Derivatization (using o-phthalaldehyde - OPA):
-
To an aliquot of the sample solution, add the OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature to form a highly fluorescent isoindole derivative. The derivatization can be automated using an autosampler.[1][2]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve using certified reference standards of this compound.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures. However, the polar and non-volatile nature of this compound necessitates derivatization to increase its volatility and thermal stability.[4][5] Silylation is a common derivatization technique for compounds with active hydrogens.[5]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent (e.g., anhydrous acetonitrile).[6]
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.
-
-
Quantification:
-
Generate a calibration curve using derivatized standards.
-
An internal standard (a structurally similar compound not present in the sample) is recommended to improve accuracy and precision.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an inherently quantitative primary method that allows for the determination of analyte concentration without the need for an identical reference standard for the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Experimental Protocol: 1H-qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Add a precise amount of a certified internal standard (calibrant) that has a simple spectrum and resonances that do not overlap with the analyte signals.[9] Maleic acid or dimethyl sulfone are common choices.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters:
-
Ensure a sufficiently long relaxation delay (D1) (at least 5 times the longest T1 of both the analyte and the internal standard) to allow for full relaxation of the nuclei between scans.[9]
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Performance Comparison
The following table summarizes the key performance characteristics of the described analytical methods.
| Parameter | HPLC with Fluorescence Detection | GC-MS (SIM mode) | 1H-qNMR |
| Selectivity | High | Very High | Moderate to High |
| Sensitivity (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL) | High (µg/mL to mg/mL) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Sample Throughput | High | Medium | Low to Medium |
| Derivatization | Often required for high sensitivity | Required | Not required |
| Matrix Effects | Can be significant | Can be significant | Generally low |
| Instrumentation Cost | Moderate | High | Very High |
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantitative analysis of a target analyte in a reaction mixture using a chromatographic method like HPLC or GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Researchers, scientists, and drug development professionals handling 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this chemical waste, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Profile and Disposal Overview
| Hazard & Disposal Information Summary | |
| GHS Hazard Statements (Inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects. |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant[1] |
| Drain Disposal | Prohibited[2][3][4] |
| Container Rinsate | Collect as Hazardous Waste[2][5] |
| Contaminated Materials | Dispose of as Hazardous Waste[2][4] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Waste Identification and Segregation
-
Pure Chemical Waste: Unused, expired, or surplus this compound must be classified and handled as hazardous chemical waste.[2]
-
Contaminated Materials: Any items that have come into contact with the chemical, including personal protective equipment (gloves, lab coats), bench paper, pipette tips, and glassware, must be considered contaminated and segregated for disposal as hazardous waste.[2][4]
-
Aqueous Solutions: All aqueous solutions containing this compound must be collected as aqueous hazardous waste and must not be poured down the drain.[2]
Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[2][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an estimation of the concentration and quantity.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the container remains closed except when adding waste.[2][4] Store in a cool, well-ventilated place.[1]
Empty Container Management
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous waste.[2][5]
-
After triple-rinsing, the container labels should be fully defaced or removed before disposal or recycling, in accordance with institutional policies.[5]
Final Disposal
-
Consult EHS: Before initiating any disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department.[2] They will provide specific guidance based on local, regional, and national regulations.
-
Professional Disposal: The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company arranged by your institution.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on available safety information for similar chemical compounds. Always prioritize consultation with your institution's Environmental Health and Safety department and refer to the specific Safety Data Sheet (SDS) for any chemical you are working with to ensure full compliance and safety.
References
Essential Safety and Operational Guide for 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one (also known as 6-Amino-1-tetralone). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 3470-53-9[1][2] |
| Molecular Formula | C₁₀H₁₁NO[1][2] |
| Molecular Weight | 161.20 g/mol [2][3] |
| Appearance | Beige to yellow or light yellow to brown powder/crystal[3][4][5] |
| Melting Point | 128-132 °C[2] |
| Storage Temperature | 2-8 °C[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This substance is classified as acutely toxic if swallowed and causes skin and eye irritation.[1][3] Appropriate personal protective equipment must be worn at all times when handling this chemical.
| Hazard | GHS Pictogram | Signal Word | Required PPE |
| Acute Toxicity (Oral) | ☠️ | Danger | Eyeshields, Faceshields, Gloves, Type P2 (EN 143) respirator cartridges.[1] |
| Skin Irritation | ⚠️ | Warning | Protective gloves, lab coat.[3] |
| Eye Irritation | ⚠️ | Warning | Safety glasses with side shields or goggles.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Designated Area:
-
All work with this compound powder must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Cover the work surface with absorbent bench paper to contain any potential spills.
2. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear nitrile gloves, which are recommended for their chemical resistance to a wide range of substances.[6][7] Ensure gloves are inspected for any tears or punctures before use. For extended contact, consider using thicker, reusable gloves and decontaminate them after each use.
-
Eye Protection: Wear chemical splash goggles or a face shield.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with P2 cartridges for handling the solid powder.[1]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect from skin contact.
3. Weighing and Dispensing:
-
Use an enclosed balance or a balance located within the fume hood.
-
To avoid creating dust, do not pour the powder directly from the bottle. Use a spatula or scoop to transfer small amounts.[8]
-
Keep the container closed as much as possible to prevent accidental spillage and exposure.[8]
4. Dissolving the Compound:
-
When preparing solutions, add the solvent to the weighed powder slowly and carefully within the fume hood.
-
If the solvent is volatile, ensure adequate ventilation and eliminate all ignition sources.
5. Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with a suitable decontaminating solution.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[9]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
All solid waste contaminated with the chemical (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid waste (solutions containing the compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[11]
-
The label should include "Hazardous Waste," the chemical name, and the associated hazards (Toxic).
2. Container Management:
-
Keep waste containers securely closed except when adding waste.[11]
-
Store waste containers in a designated secondary containment area away from incompatible materials.
3. Disposal of Empty Containers:
-
The original chemical container is not considered empty until it has been triple-rinsed.[12]
-
The first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After proper rinsing, deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in the regular trash.[11]
Emergency Spill Response
In the event of a spill, follow these procedures immediately.
Caption: Workflow for handling a chemical spill.
Small Spill Cleanup:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the solid spill with a damp paper towel or absorbent material to avoid raising dust.[3]
-
Carefully sweep the material into a designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
Large Spill Response:
-
Evacuate the immediate area and alert others.[4]
-
Close the doors to the affected area to confine the spill.
-
Immediately contact your institution's emergency response team and provide details about the chemical and the spill location.[4]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 4. offices.austincc.edu [offices.austincc.edu]
- 5. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
